2,4-Dihydroxy-5-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dihydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAFNQYRZGWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458271 | |
| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-83-7 | |
| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51061-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dihydroxy-5-methoxybenzaldehyde. The information is curated to support research, development, and application of this compound in various scientific domains, particularly in drug discovery and materials science.
Core Physicochemical Data
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₈O₄. Its chemical structure features a benzene ring substituted with two hydroxyl groups, one methoxy group, and a formyl group.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 148-153 °C | |
| Boiling Point | Not explicitly available | |
| Solubility | Moderately soluble in water; Highly soluble in organic solvents like ethanol, ether, and chloroform.[1] | |
| CAS Number | 51061-83-7 |
Spectral Data
Table 2: Spectroscopic Data for 2,4-Dihydroxybenzaldehyde (Reference)
| Spectroscopic Technique | Key Features and Expected Peaks for this compound | Reference Data (2,4-Dihydroxybenzaldehyde) |
| ¹H NMR | Signals for aldehydic proton, aromatic protons, methoxy protons, and hydroxyl protons. | ¹H NMR (DMSO-d₆): δ ~11.2 (s, 1H, OH), ~10.1 (s, 1H, CHO), ~9.8 (s, 1H, OH), ~7.2 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H) |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methoxy carbon. | ¹³C NMR (DMSO-d₆): δ ~191.0 (CHO), ~164.0, ~162.0, ~134.0, ~114.0, ~108.0, ~103.0 (Aromatic C) |
| FT-IR (cm⁻¹) | Broad O-H stretch, aromatic C-H stretch, C=O stretch of the aldehyde, C-O stretch, and aromatic C=C stretches. | ~3200 (broad, O-H), ~3050 (aromatic C-H), ~1640 (C=O), ~1600, 1540, 1480 (aromatic C=C)[2] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | M⁺ at m/z 138. Key fragments at 137, 110, 81, 69.[2] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a steady rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of Solubility
A gravimetric method can be employed to determine the quantitative solubility of the compound in various solvents.
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.
-
Filtration: The saturated solution is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Solvent Evaporation: The filtered solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).
-
Quantification: The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Ionization and Analysis: Electron ionization (EI) is commonly used, and the resulting mass spectrum is recorded.
-
Biological Activity and Signaling Pathways
Derivatives of 2,4-dihydroxybenzaldehyde have shown promising biological activities, including anticancer and anti-inflammatory effects.[3] These activities are often attributed to their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
2,4-Dihydroxybenzaldehyde has been shown to exhibit anti-inflammatory properties by suppressing the production of inflammatory mediators.[4] This is believed to occur through the inhibition of the NF-κB signaling pathway.
References
Spectroscopic Profile of 2,4-Dihydroxy-5-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxy-5-methoxybenzaldehyde (C₈H₈O₄, Molecular Weight: 168.15 g/mol ).[1][2] Due to the limited availability of experimentally derived spectra for this specific molecule, this document presents predicted data based on the analysis of its structural isomers and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of closely related isomers such as 2,4-dihydroxybenzaldehyde, 2-hydroxy-5-methoxybenzaldehyde, and 3,4-dihydroxy-5-methoxybenzaldehyde.
¹H NMR (Proton NMR) Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.7 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.0 - 7.2 | Singlet | 1H | Aromatic (H-6) |
| ~6.4 - 6.6 | Singlet | 1H | Aromatic (H-3) |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |
| ~10.0 - 11.0 | Broad Singlet | 1H | Hydroxyl (-OH at C4) |
| ~11.0 - 12.0 | Broad Singlet | 1H | Hydroxyl (-OH at C2) |
Note: The chemical shifts of the hydroxyl protons are concentration and temperature-dependent and may exchange with D₂O.
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~190 | Aldehyde (C=O) |
| ~155 - 160 | Aromatic (C-4) |
| ~150 - 155 | Aromatic (C-2) |
| ~140 - 145 | Aromatic (C-5) |
| ~115 - 120 | Aromatic (C-1) |
| ~110 - 115 | Aromatic (C-6) |
| ~100 - 105 | Aromatic (C-3) |
| ~55 - 60 | Methoxy (-OCH₃) |
FT-IR (Fourier-Transform Infrared) Spectroscopic Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2900 - 2800 | C-H Stretch | Aldehyde |
| 1650 - 1630 | C=O Stretch | Aldehyde |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1280 - 1200 | C-O Stretch | Aryl Ether |
| 1150 - 1050 | C-O Stretch | Phenol |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Interpretation |
| 168 | Molecular Ion (M⁺) |
| 167 | [M-H]⁺ |
| 153 | [M-CH₃]⁺ |
| 139 | [M-CHO]⁺ |
| 125 | [M-CHO-CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid this compound sample.[3]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[4]
-
Filter the solution through a pipette plugged with cotton wool to remove any particulate matter.[4]
-
Transfer the clear solution into a standard 5 mm NMR tube.[3]
-
-
Instrumentation and Data Acquisition:
-
The ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, the spectral width is typically set to 12-16 ppm with a relaxation delay of 1-2 seconds. A total of 16-32 scans are co-added to improve the signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set to approximately 220-240 ppm with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.
-
The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[3]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
A line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra is typically applied before Fourier transformation.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]
-
The fine, homogenous mixture is then transferred to a pellet-pressing die.
-
A hydraulic press is used to apply several tons of pressure to form a thin, transparent or translucent pellet.[5]
-
-
Instrumentation and Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
A background spectrum of a blank KBr pellet is recorded first.[6]
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, 16-32 scans are typically co-added with a resolution of 4 cm⁻¹.[7]
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.[9]
-
-
Instrumentation and Data Acquisition:
-
For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[10]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[9]
-
The detector records the abundance of each ion.[11]
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.[9]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the general signaling pathway concept in drug development where such compounds might be studied.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. This compound 97 51061-83-7 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H8O4) [pubchemlite.lcsb.uni.lu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
2,4-Dihydroxy-5-methoxybenzaldehyde: A Technical Overview of a Promising Scaffold with Underexplored Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dihydroxy-5-methoxybenzaldehyde is a phenolic aldehyde that, while utilized as a key intermediate in the synthesis of various bioactive molecules, remains largely uncharacterized in terms of its own biological activities. This technical guide consolidates the limited available information on this compound and provides a comprehensive overview of the well-documented biological activities of its structural analogs. By examining the antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties of closely related benzaldehydes, this document aims to highlight the potential therapeutic avenues for this compound and underscore the need for further investigation into its pharmacological profile.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₈H₈O₄. Its structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, a methoxy (-OCH₃) group at position 5, and a formyl (-CHO) group at position 1. While scientific literature on the direct biological effects of this specific molecule is sparse, it is recognized for its antioxidant properties and its role as a versatile precursor in organic synthesis.[1] Notably, it serves as a starting material for the synthesis of coumarin derivatives, such as Scopoletin, which exhibit a wide range of biological activities including anti-inflammatory, antioxidant, and anti-tumor effects.[2]
Biological Activities of Structurally Related Benzaldehydes
Given the limited data on this compound, this section details the biological activities of its close structural analogs. The presence of hydroxyl and methoxy groups on the benzaldehyde scaffold is known to significantly influence their biological efficacy.
Anticancer Activity
Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have shown promising anticancer potential.[1] A significant mechanism of action is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many oncogenic proteins.[2] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately causing cancer cell death.[1]
Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde Derivatives
| Derivative Class | Target | Cell Line | Measurement | Result |
| Schiff Bases | Hsp90 ATPase activity | - | IC₅₀ | 0.003 µM - >10 µM |
| Schiff Bases | PC3 cell viability | PC3 | IC₅₀ | 7.15 µM - >15 µM |
Data compiled from studies on various Schiff base derivatives of 2,4-dihydroxybenzaldehyde.[3]
Anti-inflammatory and Anti-angiogenic Activities
2,4-Dihydroxybenzaldehyde has demonstrated both anti-inflammatory and anti-angiogenic properties.[4] It can suppress the production of inflammatory mediators and inhibit the formation of new blood vessels.[4] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Table 2: Anti-inflammatory and Anti-angiogenic Activity of 2,4-Dihydroxybenzaldehyde
| Activity | Model | Measurement | Result |
| Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | IC₅₀ | 2.4 µ g/egg |
| Anti-nociceptive | Acetic acid-induced writhing test (mice) | Inhibition at 100 mg/kg | 86.6% |
Data from a study on 2,4-dihydroxybenzaldehyde.[4]
Antioxidant Activity
The antioxidant capacity of dihydroxybenzaldehyde derivatives is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1] The positioning of the hydroxyl groups on the benzene ring plays a significant role in this activity.[1]
Table 3: Antioxidant Activity of Dihydroxybenzaldehyde Derivatives
| Compound | Assay | Result |
| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity |
| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity |
General findings for dihydroxybenzaldehyde derivatives.[1]
Antimicrobial Activity
Derivatives of 2,4-dihydroxybenzaldehyde have shown promising antimicrobial properties against a variety of pathogenic bacteria and fungi.[5] The hydroxyl groups on the benzene ring are considered crucial for their biological action, which may involve disrupting cell membranes, inhibiting essential enzymes, or interfering with quorum sensing pathways.[5]
Table 4: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzaldehyde Derivatives
| Compound | Microorganism | Measurement | MIC Value |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC | 1024 µg/mL |
Data from studies on various dihydroxybenzaldehyde derivatives.[5]
Enzyme Inhibition
Benzaldehyde derivatives are known to inhibit various enzymes. Notably, 2,4-dihydroxybenzaldehyde has been identified as a potent and competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[6] This makes it a compound of interest for applications in treating hyperpigmentation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the context of 2,4-dihydroxybenzaldehyde and its derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[1]
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: A solubilizing agent like DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.[1]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.
-
Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent such as methanol or ethanol, which has a deep violet color.[1]
-
Reaction Mixture: The DPPH solution is mixed with various concentrations of the test compound in a 96-well plate or cuvettes.[1]
-
Incubation: The mixture is incubated in the dark at room temperature for a set time, typically 30 minutes.[1]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The fading of the violet color indicates the reduction of the DPPH radical by the antioxidant.[1]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A suspension of the test microorganism is prepared and standardized to a 0.5 McFarland turbidity standard.[5] This is then diluted to the final testing concentration.[5]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.[1]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathway Diagrams
Caption: Proposed mechanism of anticancer action via Hsp90 inhibition.
Conclusion and Future Directions
This compound is a compound with a notable lack of direct biological activity data in the public domain. Its primary role to date has been as a synthetic intermediate for other bioactive molecules. However, the extensive research on its structural analogs, such as 2,4-dihydroxybenzaldehyde and its derivatives, reveals a wealth of potential therapeutic applications. These related compounds exhibit significant anticancer, anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibiting properties.
The consistent bioactivity observed in the dihydroxybenzaldehyde scaffold strongly suggests that this compound is a prime candidate for further pharmacological investigation. Future research should focus on systematically evaluating its efficacy in the following areas:
-
Anticancer activity: Screening against a panel of cancer cell lines and investigating its potential to inhibit key cancer-related pathways such as Hsp90.
-
Anti-inflammatory effects: Assessing its ability to modulate inflammatory responses in vitro and in vivo.
-
Antioxidant capacity: Quantifying its radical scavenging and antioxidant potential using a variety of standard assays.
-
Antimicrobial spectrum: Determining its efficacy against a broad range of pathogenic bacteria and fungi.
-
Enzyme inhibition: Exploring its inhibitory effects on enzymes of therapeutic interest, such as tyrosinase.
A thorough investigation into the biological activities of this compound could unveil a novel therapeutic agent and provide valuable insights into the structure-activity relationships of substituted benzaldehydes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rjptonline.org [rjptonline.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. US9120774B2 - Novobiocin analogues having modified sugar moieties - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Dihydroxy-5-methoxybenzaldehyde: Synthesis, Spectroscopic Profile, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dihydroxy-5-methoxybenzaldehyde, a phenolic aldehyde of interest in medicinal chemistry and materials science. This document details the compound's molecular structure, physicochemical properties, and spectroscopic signature. A proposed synthetic pathway is outlined with detailed experimental protocols adapted from established methodologies for related compounds. Furthermore, this guide explores the biological activities of structurally similar phenolic aldehydes, focusing on their anti-inflammatory and anticancer properties, and visualizes the key signaling pathways implicated in these effects. All quantitative data is presented in structured tables, and logical workflows are illustrated using Graphviz diagrams to ensure clarity and accessibility for research and development professionals.
Molecular Structure and Properties
This compound, with the empirical formula C₈H₈O₄, is a substituted aromatic aldehyde. The benzene ring is functionalized with two hydroxyl (-OH) groups at positions 2 and 4, a methoxy (-OCH₃) group at position 5, and an aldehyde (-CHO) group at position 1. This substitution pattern renders the aromatic ring electron-rich and susceptible to electrophilic substitution, making it a versatile intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| CAS Number | 51061-83-7 | [1] |
| Melting Point | 148-153 °C | [1] |
| Appearance | Solid | [1] |
| SMILES String | COc1cc(C=O)c(O)cc1O | [1] |
| InChI Key | ZFZAFNQYRZGWNK-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected and reported spectroscopic data are summarized below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methoxy carbon.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~9.7 | Aldehyde (-CHO) |
| ~7.0 | Aromatic (C-H) |
| ~6.5 | Aromatic (C-H) |
| ~3.9 | Methoxy (-OCH₃) |
| Variable | Hydroxyl (-OH) |
1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |
| 2850-2750 | C-H stretch | Aldehyde (-CHO) |
| 1680-1660 | C=O stretch | Aldehyde (C=O) |
| 1600-1450 | C=C stretch | Aromatic |
| 1260-1000 | C-O stretch | Ether (Ar-O-CH₃) |
1.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the aldehydic proton, the formyl group, and the methoxy group.
| m/z | Proposed Fragment |
| 168 | [M]⁺ |
| 167 | [M-H]⁺ |
| 153 | [M-CH₃]⁺ |
| 139 | [M-CHO]⁺ |
Synthesis of this compound (Proposed)
Experimental Protocols
2.1.1. Step 1: Synthesis of 2,4,5-Trihydroxybenzaldehyde (Vilsmeier-Haack Reaction)
This protocol is adapted from established procedures for the formylation of activated phenols.
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,2,4-trihydroxybenzene (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice with stirring.
-
Hydrolysis: Heat the aqueous mixture to boiling for 15-20 minutes to hydrolyze the intermediate iminium salt.
-
Isolation and Purification: Cool the solution to room temperature. The product, 2,4,5-trihydroxybenzaldehyde, may precipitate. If not, extract the aqueous solution with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
2.1.2. Step 2: Selective Methylation of 2,4,5-Trihydroxybenzaldehyde
This protocol is based on the selective methylation of polyhydroxy aromatic compounds. The regioselectivity of the methylation is highly dependent on the pH of the reaction medium. The hydroxyl group at C4 is the most acidic and will be preferentially deprotonated and methylated under mildly basic conditions.
-
Reaction Setup: Dissolve 2,4,5-trihydroxybenzaldehyde (1 equivalent) in acetone or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, 1.1 equivalents), to the solution and stir for 15 minutes at room temperature.
-
Methylation: Add dimethyl sulfate (DMS, 1.05 equivalents) dropwise to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the biological activities of the structurally related 2,4-dihydroxybenzaldehyde and other phenolic aldehydes have been investigated. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Anti-inflammatory and Anti-nociceptive Activities
2,4-Dihydroxybenzaldehyde has been shown to possess in vivo anti-inflammatory and anti-nociceptive properties. It can suppress the production of inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways.
Phenolic compounds are known to exert their anti-inflammatory effects by interfering with signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
References
An In-depth Technical Guide on the Solubility of 2,4-Dihydroxy-5-methoxybenzaldehyde in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4-Dihydroxy-5-methoxybenzaldehyde
This compound is a substituted aromatic aldehyde with the chemical formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . Its structure, featuring two hydroxyl groups and a methoxy group on the benzaldehyde framework, suggests a moderate polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. The physical form of the compound is a solid with a melting point range of 148-153 °C. Understanding its solubility is crucial for applications in organic synthesis, pharmaceutical research, and materials science, as it dictates solvent selection for reactions, purification, and formulation.
Quantitative Solubility Data
As of the latest search, no peer-reviewed studies or database entries containing quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in common organic solvents were identified. For the closely related compound, 2,4-dihydroxybenzaldehyde, qualitative reports indicate it is highly soluble in polar organic solvents such as ethanol, ether, and chloroform. This suggests that this compound may also exhibit good solubility in polar protic and aprotic solvents, but experimental verification is essential.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Constant temperature orbital shaker or water bath
-
Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Experimental Workflow
The logical flow of the experimental procedure for determining solubility is outlined in the diagram below.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for 24 to 48 hours to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand in the constant temperature environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a solvent-compatible membrane filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
The logical relationship between the key components of this measurement process is illustrated in the following diagram.
Conclusion
While quantitative solubility data for this compound in organic solvents are not currently published, this guide provides a robust and detailed experimental protocol that enables researchers to determine this critical physicochemical property. The provided workflow and methodologies are standard in the field and can be readily implemented in a well-equipped laboratory. Accurate solubility data is fundamental for the effective use of this compound in research and development.
A Technical Guide to the Potential Applications of 2,4-Dihydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-5-methoxybenzaldehyde is a phenolic aldehyde that is emerging as a compound of significant interest in the scientific community. Its unique chemical structure, characterized by the presence of two hydroxyl groups and a methoxy group on the benzaldehyde framework, imparts a range of biological activities and makes it a versatile precursor for the synthesis of various derivatives. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the formylation of 4-methoxyresorcinol being a common strategy. The following is a generalized laboratory-scale synthesis protocol based on established chemical principles for aromatic aldehydes.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
4-Methoxyresorcinol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-Dimethylformamide (DMF) is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature is maintained below 5°C during the addition.
-
A solution of 4-methoxyresorcinol in DMF is then added dropwise to the Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then carefully poured into a beaker containing crushed ice and stirred for 30 minutes.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.
Caption: Proposed Synthesis Workflow for this compound.
Potential Applications
Anticancer Activity
Derivatives of 2,4-dihydroxybenzaldehyde have shown considerable promise as anticancer agents.[1] A significant mechanism of action for these compounds is the inhibition of Heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins that drive cancer cell proliferation and survival.[2] By inhibiting Hsp90, these derivatives can lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.[2]
| Compound | Cell Line | IC₅₀ Value |
| 2,4-dihydroxy benzaldehyde derived Schiff base 13 | PC3 (prostate cancer) | 4.85 µM[2] |
| 2,4-dihydroxy benzaldehyde derived Schiff base 5 | PC3 (prostate cancer) | 7.43 µM[2] |
| 2,4-dihydroxy benzaldehyde derived Schiff base 6 | PC3 (prostate cancer) | 7.15 µM[2] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
Cancer cell line (e.g., PC3)
-
96-well plates
-
Complete cell culture medium
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.[1]
Caption: Hsp90 Inhibition Pathway.
Caption: MTT Assay Workflow.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic ring of this compound can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells.
| Compound | Assay | Result |
| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity[1] |
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.[3]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol.
-
Reaction Mixture: Add 50 µL of each sample concentration to the wells of a 96-well plate, followed by 150 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Caption: DPPH Assay Workflow.
Anti-inflammatory Activity
2,4-Dihydroxybenzaldehyde has demonstrated anti-inflammatory properties.[4] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[4]
| Compound | Effect | Model |
| 2,4-dihydroxybenzaldehyde (DHD) | Suppression of NO production | LPS-stimulated RAW264.7 macrophage cells[4] |
| 2,4-dihydroxybenzaldehyde (DHD) | Suppression of iNOS and COX-2 expression | LPS-stimulated RAW264.7 macrophage cells[4] |
| 2,4-dihydroxybenzaldehyde (DHD) | Anti-angiogenic activity (IC₅₀ = 2.4 μ g/egg ) | Chick chorioallantoic membrane (CAM) assay[4] |
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[1]
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Caption: LPS-induced Pro-inflammatory Pathway Inhibition.
Antimicrobial Activity
Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases and chalcones, have been reported to possess antimicrobial activity against a variety of pathogenic bacteria and fungi.[5] The hydroxyl groups are believed to be crucial for their mechanism of action, which may involve disrupting cell membranes and inhibiting essential microbial enzymes.[5]
| Compound | Microorganism | MIC Value |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/mL[6] |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | MBIC: 250 µg/mL[5] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound or its derivatives
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Broth Microdilution Workflow.
Conclusion
This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The synthetic accessibility of the core structure provides a platform for the generation of extensive compound libraries for structure-activity relationship studies. This technical guide has summarized the key potential applications and provided detailed experimental protocols to facilitate further research in this exciting area. The continued exploration of this compound and its analogues holds significant promise for the discovery of novel therapeutic agents.
References
Methodological & Application
The Versatile Role of 2,4-Dihydroxy-5-methoxybenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4-Dihydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly for the creation of bioactive molecules. Its unique substitution pattern, featuring hydroxyl and methoxy groups, provides multiple reactive sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones, flavonoids, and other potential therapeutic agents.
Application Notes
This compound is a key precursor for the synthesis of a variety of heterocyclic compounds and other molecules with interesting biological activities. Its principal applications lie in the construction of chalcones and flavonoids, classes of compounds renowned for their broad pharmacological properties.
1. Synthesis of Chalcones:
Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are well-established precursors for the synthesis of flavonoids and other heterocyclic compounds. The most common method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an appropriate acetophenone. The resulting chalcones often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The presence of the dihydroxy and methoxy substituents on one of the aromatic rings can significantly influence the biological efficacy of the resulting chalcone.
2. Synthesis of Flavonoids:
Flavonoids are a large class of plant secondary metabolites with a C6-C3-C6 skeleton. They are known for their antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] Chalcones synthesized from this compound can be readily converted to various flavonoid subclasses, such as flavanones, flavones, and flavonols, through cyclization reactions. The specific reaction conditions determine the type of flavonoid produced. The substitution pattern of the starting aldehyde is incorporated into the final flavonoid structure, offering a route to novel derivatives with potentially enhanced biological activities.
3. Synthesis of Other Bioactive Molecules:
Beyond chalcones and flavonoids, the aldehyde functionality of this compound allows for its participation in a variety of other organic transformations to create diverse molecular scaffolds. These can include the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, which are also of significant interest in medicinal chemistry due to their potential therapeutic applications.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should adapt these protocols based on the specific substrate and desired product, with careful monitoring of the reaction progress.
Protocol 1: Synthesis of a 2',4'-Dihydroxy-5'-methoxychalcone via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in a minimal amount of ethanol or methanol with stirring.
-
In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.
-
Slowly add the alkaline solution dropwise to the stirred solution of the aldehyde and acetophenone at room temperature. A color change is typically observed as the reaction proceeds.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated crude chalcone is collected by vacuum filtration and washed thoroughly with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure 2',4'-dihydroxy-5'-methoxychalcone.
Expected Outcome: The reaction is expected to yield the corresponding chalcone as a solid. The yield will vary depending on the specific acetophenone used.
Protocol 2: Synthesis of a Flavanone from a 2',4'-Dihydroxy-5'-methoxychalcone
This protocol outlines the cyclization of a chalcone to a flavanone.
Materials:
-
2',4'-Dihydroxy-5'-methoxychalcone (from Protocol 1)
-
Sodium Acetate or Piperidine
-
Ethanol
Procedure:
-
Dissolve the 2',4'-dihydroxy-5'-methoxychalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of a base, such as sodium acetate or piperidine.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure flavanone.
Quantitative Data
The following table summarizes representative yields for the synthesis of chalcones using substituted benzaldehydes in Claisen-Schmidt condensation reactions. While specific data for this compound is not extensively reported, these examples with structurally similar aldehydes provide an expected range.
| Aldehyde | Acetophenone | Base | Solvent | Yield (%) | Reference |
| 3,4,5-trimethoxybenzaldehyde | 3,4-dimethoxyacetophenone | 50% KOH | - | 46 | [6] |
| 2,4,6-trimethoxybenzaldehyde | 3,4-dimethoxyacetophenone | 50% KOH | - | 41 | [6] |
| Benzaldehyde Derivatives | Acetophenone Derivatives | KOH | Ethanol | Good | [2] |
Visualizations
Experimental Workflow: From Aldehyde to Flavonoid
Caption: Synthetic pathway from this compound to flavonoids.
Potential Signaling Pathway Inhibition by Chalcone Derivatives
Chalcones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by chalcone derivatives.
References
- 1. nveo.org [nveo.org]
- 2. rltsc.edu.in [rltsc.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds | MDPI [mdpi.com]
- 5. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nijophasr.net [nijophasr.net]
Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dihydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific, detailed protocols and quantitative data for the synthesis of derivatives directly from 2,4-Dihydroxy-5-methoxybenzaldehyde is limited. The following protocols are based on established, standard synthetic methodologies for structurally related phenolic aldehydes (e.g., 2,4-dihydroxybenzaldehyde). These methods are highly applicable but should be considered as starting points requiring optimization for the specific substrate. The quantitative data presented in the tables are representative examples from related compounds to illustrate expected results and data presentation formats.
Introduction
This compound is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in synthetic organic chemistry. Its unique substitution pattern, featuring two hydroxyl groups and a methoxy group, offers multiple reactive sites for derivatization. This allows for the synthesis of a diverse range of compounds, including chalcones, coumarins, and Schiff bases. These classes of compounds are of significant interest in medicinal chemistry and drug development due to their well-documented and broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols and application notes for the synthesis of these key derivatives.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and are known for their wide range of pharmacological activities.[4][5] They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[4]
General Reaction Scheme
Caption: General scheme for Claisen-Schmidt condensation.
Experimental Protocol: General Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40-50%) with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[6]
Table 1: Representative Data for Chalcone Derivatives
(Note: Data is for illustrative purposes, derived from structurally similar compounds.)
| Compound ID | Ar Group (from Acetophenone) | Yield (%) | M.P. (°C) | Reference |
| CH-01 | Phenyl | 96 | 148-150 | [4] |
| CH-02 | 4-Chlorophenyl | 93 | 178-180 | [4] |
| CH-03 | 4-Methoxyphenyl | 97 | 162-164 | [4] |
| CH-04 | 4-Nitrophenyl | 85 | 210-212 | [4] |
Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarins (2H-1-benzopyran-2-ones) are a major class of phenolic compounds with significant therapeutic applications, including anticancer and anticoagulant activities.[2][7] The Knoevenagel condensation is a widely used method for their synthesis, involving the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a weak base like piperidine.[8]
General Reaction Scheme
Caption: General scheme for Knoevenagel condensation.
Experimental Protocol: General Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq.) in absolute ethanol, add an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile) (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (a few drops).
-
Reaction: Heat the mixture to reflux for several hours (typically 2-6 hours). Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, the mixture can be concentrated under reduced pressure and poured into ice-water.
-
Purification: The collected solid is filtered, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[8]
Table 2: Representative Data for Coumarin Derivatives
(Note: Data is for illustrative purposes, derived from structurally similar compounds.)
| Compound ID | Active Methylene Reagent | Yield (%) | M.P. (°C) | Reference |
| CO-01 | Diethyl malonate | 85-92 | 204-206 | [8] |
| CO-02 | Ethyl acetoacetate | 90 | 245-247 | [8] |
| CO-03 | Malononitrile | 88 | 270-272 | [8] |
| CO-04 | Ethyl cyanoacetate | 91 | 288-290 | [8] |
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde.[9] Derivatives of 2,4-dihydroxybenzaldehyde have shown significant potential as antibacterial, antifungal, and anticancer agents, partly due to the chelating properties of the hydroxyl and azomethine groups.[9][10]
General Reaction Scheme
Caption: General scheme for Schiff base synthesis.
Experimental Protocol: General Procedure
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
Amine Addition: To this stirring solution, add an ethanolic solution of the desired primary amine (1.0 eq.) dropwise.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.[9]
-
Reaction: Heat the mixture to reflux for 2-4 hours. The formation of a colored precipitate often indicates product formation.
-
Isolation: After cooling to room temperature, the solid product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be recrystallized from a suitable solvent like ethanol or methanol to yield the pure Schiff base.[10]
Table 3: Representative Data for Schiff Base Derivatives
(Note: Data is for illustrative purposes, derived from structurally similar compounds.)
| Compound ID | Primary Amine (R-NH₂) | Yield (%) | M.P. (°C) | Reference |
| SB-01 | Aniline | 85 | 188-190 | [10] |
| SB-02 | 4-Chloroaniline | 89 | 215-217 | [10] |
| SB-03 | 4-Aminobenzoic acid | 82 | 260-262 | [10] |
| SB-04 | 2-Aminopyridine | 78 | 198-200 | [10] |
Biological Applications and Quantitative Data
Derivatives synthesized from substituted hydroxybenzaldehydes are frequently evaluated for their therapeutic potential. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[9]
Table 4: Representative Anticancer Activity Data (MTT Assay)
(Note: Data is for illustrative purposes, derived from structurally similar 2,4-dihydroxybenzaldehyde Schiff bases against the PC3 prostate cancer cell line.)
| Compound ID | IC₅₀ (µM) | Reference |
| SB-05 | 7.43 | [10] |
| SB-06 | 7.15 | [10] |
| SB-07 | 4.85 | [10] |
Visualized Workflows and Pathways
General Synthetic Pathways
Caption: Synthetic routes from the starting material.
General Experimental Workflow
Caption: A typical workflow for synthesis and analysis.
Hsp90 Inhibition Pathway (Hypothesized Mechanism)
Caption: Hsp90 inhibition by Schiff base derivatives.[9]
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of new conjugated coumarin-benzimidazole hybrids and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Versatile Role of 2,4-Dihydroxy-5-methoxybenzaldehyde in the Synthesis of Bioactive Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-5-methoxybenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a key building block in the synthesis of a wide array of natural products and their analogues. Its unique substitution pattern, featuring two hydroxyl groups and a methoxy group, provides multiple reactive sites for the construction of complex molecular architectures. This compound is a crucial precursor for the synthesis of various classes of bioactive molecules, including flavonoids and coumarins, which are known to exhibit significant pharmacological activities. These activities range from anticancer and anti-inflammatory to antioxidant and antimicrobial properties, making derivatives of this compound promising candidates for drug discovery and development.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones and coumarins, two important classes of natural products. The protocols are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for researchers in the field.
Application in Chalcone Synthesis
Chalcones are a major class of flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. They are well-known for their broad spectrum of biological activities. The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones, involving the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.
Quantitative Data for Chalcone Derivatives
The following table summarizes the anticancer and antibacterial activities of chalcone derivatives synthesized from precursors structurally similar to this compound, illustrating the potential of this building block.
| Compound Class | Specific Derivative Example | Biological Activity | IC50 / Inhibition | Reference Cell Line / Strain |
| Chalcone | 2'-hydroxy-4-methoxychalcone | Anticancer | GI50 = 1.9 µM | NCI-H460 (Lung Cancer) |
| Chalcone | 2',4',4-Trihydroxychalcone | Anti-butyrylcholinesterase | IC50 = 26.55 ± 0.55 µg/mL | - |
| Chalcone | 2',4',4-Trihydroxychalcone | Antibacterial | 74.43 ± 1.95% inhibition at 200 µg/mL | Micrococcus luteus |
Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 2'-hydroxyacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: To the stirred solution, slowly add 15 mL of a 40% aqueous solution of potassium hydroxide (KOH) dropwise over a period of 15-20 minutes. The reaction mixture will typically develop a deep color and may become warm. Maintain the temperature at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Precipitation: After completion of the reaction, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to the beaker with constant stirring until the solution becomes acidic (pH 2-3). A solid precipitate of the crude chalcone will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Application in Coumarin Synthesis
Coumarins are a class of benzopyrone natural products that exhibit a wide range of biological activities, including anticancer, anticoagulant, and anti-inflammatory properties. The Knoevenagel condensation is a widely used method for the synthesis of coumarins from substituted salicylaldehydes.
Quantitative Data for Coumarin Derivatives
The following table presents the anticancer activity of coumarin derivatives, highlighting the potential of synthesizing potent bioactive molecules from this compound.
| Compound Class | Specific Derivative Example | Biological Activity | IC50 | Reference Cell Line |
| Coumarin Hybrid | 3-(1H-benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one | Anticancer | >50% inhibition at 10 µM | Leukemia, Colon, and Breast Cancer Cell Lines[1] |
| Coumarin Derivative | 7-hydroxy-4-methylcoumarin derivative | Anticancer | IC50 = 2.84 ± 0.48 µg/mL | HepG2 (Liver Cancer)[2] |
| Coumarin-Cinnamic Acid Hybrid | (E)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-1-phenylprop-2-en-1-one | Anticancer | IC50 = 13.14 µM | HepG2 (Liver Cancer)[2] |
Experimental Protocol: Synthesis of a Coumarin Derivative via Knoevenagel Condensation
This protocol outlines a general procedure for the synthesis of a coumarin derivative from this compound and an active methylene compound.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of this compound and 12 mmol of diethyl malonate in 40 mL of ethanol.
-
Catalyst Addition: To this mixture, add a catalytic amount of piperidine (approximately 0.5 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The coumarin product may precipitate out of the solution upon cooling.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, slowly add cold dilute hydrochloric acid to the reaction mixture to induce precipitation.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with cold water. Dry the purified product in a desiccator. Further purification can be achieved by recrystallization from ethanol.
Visualizing Synthetic Pathways and Biological Mechanisms
To further aid in the understanding of the synthetic routes and potential biological activities of natural products derived from this compound, the following diagrams are provided.
Caption: Synthetic workflow for chalcone synthesis.
Caption: Synthetic workflow for coumarin synthesis.
Caption: PI3K/AKT signaling pathway inhibition.[2]
References
Application Notes and Protocols: 2,4-Dihydroxy-5-methoxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 2,4-Dihydroxy-5-methoxybenzaldehyde in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to other dihydroxybenzaldehyde derivatives suggests a range of potential therapeutic applications. These notes will focus on the known activities of closely related analogs and provide detailed protocols for the synthesis and evaluation of this compound as a novel therapeutic agent.
Introduction
This compound is a phenolic aldehyde with a chemical structure that suggests potential for a variety of biological activities. Its derivatives, particularly those of the parent compound 2,4-dihydroxybenzaldehyde, have demonstrated promising anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The presence of hydroxyl and methoxy groups on the benzene ring makes it an attractive scaffold for medicinal chemistry, offering multiple points for chemical modification to optimize pharmacological properties.
Potential Therapeutic Applications and Supporting Data from Analogs
Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas. The following sections summarize the known biological activities of its close analogs.
2.1. Anticancer Activity
Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have shown potential as anticancer agents by targeting key cellular pathways. A notable mechanism is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of many oncogenic proteins.
Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde Schiff Base Derivatives
| Compound ID | Derivative Structure | Cell Line | Assay | IC50 (µM) |
|---|---|---|---|---|
| 1 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate Cancer) | MTT Assay | 4.85[1] |
| 2 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate Cancer) | MTT Assay | 7.15[1] |
| 3 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate Cancer) | MTT Assay | 7.43[1] |
2.2. Anti-inflammatory Activity
2,4-dihydroxybenzaldehyde has been shown to possess anti-inflammatory properties by suppressing the production of inflammatory mediators. It has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 2: Anti-inflammatory and Anti-angiogenic Activity of 2,4-Dihydroxybenzaldehyde
| Activity | Model | Key Findings | IC50 |
|---|---|---|---|
| Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) Assay | Significant inhibition of angiogenesis | 2.4 µ g/egg [2][3] |
| Anti-inflammatory | Acetic acid-induced vascular permeability in mice | Dose-dependent inhibition of vascular permeability | - |
| Anti-inflammatory | Carrageenan-induced air pouch model in mice | Significant suppression of exudate volume and inflammatory cell infiltration | - |
2.3. Antimicrobial Activity
Dihydroxybenzaldehyde derivatives have demonstrated activity against a range of microbial pathogens. The antimicrobial action is often attributed to their phenolic nature, which can lead to the disruption of microbial cell membranes and inhibition of essential enzymes.
Table 3: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzaldehyde Derivatives
| Compound | Microorganism | MIC Value |
|---|---|---|
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L[4] |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L[4] |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC: 1024 µg/mL[4] |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | MBIC: 250 µg/mL[4] |
MBIC: Minimum Biofilm Inhibitory Concentration
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.
3.1. Synthesis of this compound
A potential synthetic route to this compound can be adapted from the synthesis of related dihydroxybenzaldehydes. One common method is the Reimer-Tiemann reaction.
Protocol: Reimer-Tiemann Reaction for the Synthesis of this compound
Materials:
-
3-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 3-methoxyphenol in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture with stirring.
-
Add chloroform dropwise to the reaction mixture through a dropping funnel.
-
Reflux the mixture for several hours.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
3.2. In Vitro Anticancer Activity: MTT Assay
This protocol determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., PC3)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates, incubator, microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
3.3. In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[5]
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer.
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.
-
Add the standardized inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed, either visually or by measuring the optical density at 600 nm.
3.4. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound solutions at various concentrations in methanol
-
Ascorbic acid (positive control)
-
96-well plate, spectrophotometer.
Procedure:
-
Add 100 µL of different concentrations of this compound or ascorbic acid to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are not yet elucidated, its structural analogs often impact inflammatory and cell survival pathways. A potential target is the NF-κB signaling pathway, which is central to inflammation and cancer.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
The diagram above illustrates a potential mechanism of anti-inflammatory action where this compound could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like COX-2 and iNOS.
Caption: A typical workflow for drug discovery and development.
This workflow outlines the logical progression from synthesis and characterization of this compound to its biological evaluation and subsequent mechanism of action studies, culminating in lead optimization.
Conclusion
While direct experimental data on this compound is currently sparse, the established biological activities of its close structural analogs highlight its potential as a valuable scaffold in medicinal chemistry. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound for its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
Formylation of Resorcinol Derivatives: A Detailed Guide to Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the formylation of resorcinol derivatives, a critical transformation in the synthesis of various pharmaceuticals, fine chemicals, and natural products. The introduction of a formyl group onto the resorcinol scaffold provides a versatile handle for further molecular elaboration. This guide covers several key formylation methods, including the Vilsmeier-Haack, Gattermann, Reimer-Tiemann, and Duff reactions, offering a comparative analysis to aid in method selection.
Comparative Overview of Formylation Methods
The choice of formylation method for resorcinol derivatives depends on several factors, including the desired regioselectivity, the nature of the substituents on the resorcinol ring, and the required reaction conditions. The following table summarizes the key aspects of the most common formylation reactions.
| Reaction | Formylating Agent | Catalyst/Reagents | Typical Substrates | Regioselectivity | Typical Yields |
| Vilsmeier-Haack | Vilsmeier Reagent (from DMF and POCl₃) | - | Electron-rich aromatics, including resorcinol and its ethers | Para to one hydroxyl and ortho to the other | 65-95%[1] |
| Gattermann | HCN and HCl | Lewis Acid (e.g., AlCl₃) or Zn(CN)₂ | Phenols and their ethers | Primarily para to hydroxyl groups | Moderate to Good |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH, KOH) | Phenols | Primarily ortho to hydroxyl groups[2][3][4] | Low to Moderate |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acid (e.g., acetic acid, TFA, glyceroboric acid) | Electron-donating aromatics like phenols | Primarily ortho to hydroxyl groups[5][6] | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key formylation reactions are provided below. Safety precautions should be taken when handling hazardous reagents such as phosphorus oxychloride, hydrogen cyanide, and chloroform.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds like resorcinol derivatives.[7][8][9][10] It proceeds via an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]
Protocol for the Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol:
-
Reagents and Materials:
-
Resorcinol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Ice
-
Water
-
Standard laboratory glassware
-
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool a solution of DMF in acetonitrile in an ice-water bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF solution, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Cool the reaction mixture again in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of resorcinol in acetonitrile to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Heat the aqueous mixture to 50-60 °C for 1 hour to hydrolyze the intermediate iminium salt.
-
Cool the solution to room temperature to allow the product to crystallize.
-
Collect the precipitated 2,4-dihydroxybenzaldehyde by filtration, wash with cold water, and dry.
-
-
Expected Yield: 65-75%[1]
Gattermann Reaction
The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[11][12][13] A safer modification of this reaction, known as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) in place of HCN.[13]
Protocol for the Formylation of Resorcinol Dimethyl Ether (Adams Modification):
-
Reagents and Materials:
-
Resorcinol dimethyl ether
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether or benzene
-
Dry Hydrogen Chloride (gas)
-
Ice
-
Water
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser, suspend resorcinol dimethyl ether and zinc cyanide in anhydrous diethyl ether.
-
Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring for 1-2 hours.
-
Add anhydrous aluminum chloride portion-wise while continuing to pass hydrogen chloride gas.
-
After the addition of the catalyst, continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour to hydrolyze the aldimine intermediate.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the ether extract with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[14][2][3][4] It involves the reaction of a phenol with chloroform in a strongly basic aqueous solution.[3] The reactive intermediate is dichlorocarbene (:CCl₂).[3]
Protocol for the Formylation of Resorcinol:
-
Reagents and Materials:
-
Resorcinol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve resorcinol in an aqueous solution of sodium hydroxide (e.g., 20-40%) in a round-bottom flask equipped with a reflux condenser and a stirrer.[4]
-
Heat the solution to 60-70 °C.
-
Slowly add chloroform dropwise to the heated solution with vigorous stirring over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.[14]
-
After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
The product, primarily 2,4-dihydroxybenzaldehyde, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from hot water or ethanol-water to purify.
-
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically yielding ortho-formylated phenols.[5][6]
Protocol for the Formylation of a Resorcinol Derivative:
-
Reagents and Materials:
-
Resorcinol derivative (e.g., 4-alkylresorcinol)
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid (to form glyceroboric acid) or Trifluoroacetic acid (TFA)
-
Sulfuric acid (for hydrolysis)
-
Water
-
Standard laboratory glassware
-
-
Procedure (using glyceroboric acid): [15]
-
Prepare glyceroboric acid by heating a mixture of glycerol and boric acid.
-
Add the resorcinol derivative and hexamethylenetetramine to the hot glyceroboric acid.
-
Heat the reaction mixture to 150-160 °C for 15-30 minutes.
-
Cool the mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid and heating for a short period.
-
Isolate the product by steam distillation or solvent extraction.
-
Purify the product by recrystallization or column chromatography.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized reaction mechanisms and experimental workflows for the described formylation reactions.
Caption: Generalized mechanism of the Vilsmeier-Haack reaction.
Caption: Generalized mechanism of the Gattermann reaction.
Caption: Generalized mechanism of the Reimer-Tiemann reaction.
Caption: Experimental workflow for the Duff reaction.
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Gattermann Aldehyde Synthesis [drugfuture.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. scholarworks.uni.edu [scholarworks.uni.edu]
Application Notes and Protocols for Novel Compounds Derived from 2,4-Dihydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from the versatile scaffold, 2,4-Dihydroxy-5-methoxybenzaldehyde. This document includes detailed protocols for the synthesis of Schiff bases and chalcones, as well as methods for assessing their anticancer, antimicrobial, and antioxidant activities. The information presented is intended to facilitate further research and development of therapeutic agents based on this promising chemical entity.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly Schiff bases and chalcones, have demonstrated a wide spectrum of biological activities. The presence of hydroxyl and methoxy groups on the phenyl ring contributes significantly to their therapeutic potential.
Anticancer Activity
Schiff base derivatives of this compound have shown promising anticancer properties. One of the key mechanisms identified is the inhibition of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins involved in cancer cell proliferation, survival, and metastasis.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in the apoptosis of cancer cells.[1]
Antimicrobial Activity
Novel compounds derived from this compound have exhibited significant activity against a range of pathogenic microbes. Schiff bases, in particular, have been shown to possess antibacterial and antifungal properties.[2][3] The antimicrobial efficacy is attributed to their ability to interfere with microbial cell membranes and essential enzymatic processes.
Antioxidant Activity
The phenolic nature of this compound and its derivatives imparts them with potent antioxidant properties. These compounds can effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative stress, which is implicated in various chronic diseases.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative compounds derived from this compound.
Table 1: Anticancer Activity of Schiff Base Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 1 | Schiff Base | PC3 (Prostate Cancer) | 7.43 | [4] |
| 2 | Schiff Base | PC3 (Prostate Cancer) | 7.15 | [4] |
| 3 | Schiff Base | PC3 (Prostate Cancer) | 4.85 | [4] |
Table 2: Hsp90 ATPase Inhibition by Schiff Base Derivatives
| Compound ID | Derivative Type | IC50 (µM) | Reference |
| 4 | Schiff Base | < 3.1 | [4] |
| 5 | Schiff Base | 0.02 | [4] |
| 6 | Schiff Base | 0.02 | [4] |
Table 3: Antimicrobial Activity of a Schiff Base Derivative
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 7 | Schiff Base | Candida | 24 | [3] |
Table 4: Antioxidant Activity of a Schiff Base Derivative
| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |
| 8 | Schiff Base | DPPH Radical Scavenging | 4.05 - 24.42 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative compounds and the execution of key biological assays.
Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of a Schiff base via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure Schiff base.[4]
-
Characterize the final product using FTIR, ¹H NMR, and Mass Spectrometry.
Synthesis of a Representative Chalcone Derivative
This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and an acetophenone derivative.[6]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Methanol
-
Potassium hydroxide (KOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in methanol to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized chalcone using spectroscopic techniques.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of novel compounds.[1][7]
Materials:
-
Cancer cell line (e.g., PC3)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC, which is the lowest concentration with no visible growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compounds
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.[8]
-
Mix the DPPH solution with various concentrations of the test compound in a 96-well plate or cuvettes.[8]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance of the solution at approximately 517 nm.[8]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the test sample.[8]
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of novel compounds from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Vilsmeier-Haack Reaction with Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds, including substituted phenols.[1][2] This reaction introduces a formyl group (-CHO) onto the aromatic ring, a crucial functional group in the synthesis of various pharmaceutical intermediates and fine chemicals.[2] The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The electrophilic nature of the Vilsmeier reagent makes it highly reactive towards aromatic rings activated by electron-donating groups, such as the hydroxyl group of phenols.[1]
This document provides detailed experimental procedures, quantitative data on the formylation of various substituted phenols, and visual diagrams to illustrate the reaction mechanism and experimental workflow.
Data Presentation
The efficiency and regioselectivity of the Vilsmeier-Haack reaction are significantly influenced by the nature and position of substituents on the phenolic ring. The following table summarizes the reaction outcomes for a range of substituted phenols under various conditions.
| Phenolic Substrate | Substituent(s) | Reagents | Reaction Conditions | Major Product(s) | Yield (%) | Reference(s) |
| Phenol | -H | DMF/POCl₃ | - | p-Hydroxybenzaldehyde | Good | [3] |
| p-Cresol | 4-CH₃ | DMF/SOCl₂ | Reflux, 4-5 h | 2-Hydroxy-5-methylbenzaldehyde | 78 | [4] |
| o-Chlorophenol | 2-Cl | DMF/SOCl₂ | Reflux, 4-5 h | 4-Hydroxy-3-chlorobenzaldehyde | 74 | [4] |
| p-Chlorophenol | 4-Cl | DMF/SOCl₂ | Reflux, 4-5 h | 2-Hydroxy-5-chlorobenzaldehyde | - | |
| 4-Nitrophenol | 4-NO₂ | DMF/POCl₃ | - | 2-Hydroxy-5-nitrobenzaldehyde | 18 | [5] |
| Anisole (Methoxybenzene) | 4-OCH₃ | DMF/POCl₃ | - | p-Anisaldehyde | 37 | [5] |
| 1-Naphthol | - | DMF/POCl₃ | - | 4-Hydroxy-1-naphthaldehyde | 35 | [5] |
| 2-Naphthol | - | DMF/POCl₃ | - | 1-Hydroxy-2-naphthaldehyde | - | [5] |
| o-Cresol | 2-CH₃ | DMF/POCl₃ | - | 2-Hydroxy-3-methylbenzaldehyde | 35 | [5] |
| m-Cresol | 3-CH₃ | DMF/POCl₃ | - | 2-Hydroxy-4-methylbenzaldehyde or 4-Hydroxy-2-methylbenzaldehyde | 32 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for performing the Vilsmeier-Haack reaction on substituted phenols under different conditions.
Protocol 1: General Procedure under Conventional Solvent Conditions
This protocol is a general method for the formylation of activated phenols.
Materials:
-
Substituted Phenol (e.g., p-cresol)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
-
Ice bath
-
Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3 equivalents) in the appropriate solvent (e.g., DCM). Cool the flask in an ice bath to 0 °C. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution while maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Phenol: Dissolve the substituted phenol (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the phenol.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive phenols, gentle heating (e.g., 40-60 °C) may be required.[4]
-
Work-up: Upon completion of the reaction, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate in water.[4][6] Stir vigorously for 10-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Procedure under Solvent-Free, Microwave, or Ultrasonic Conditions[5]
These methods offer greener alternatives with often shorter reaction times.
Materials:
-
Substituted Phenol (0.01 mol)
-
Vilsmeier Reagent (0.015 mol, pre-formed or generated in situ)
-
Mortar and pestle (for solvent-free)
-
Microwave reactor or domestic microwave
-
Ultrasonic bath
-
5% Sodium thiosulfate solution
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Solvent-Free:
-
Take the substituted phenol (0.01 mol) and the Vilsmeier reagent (0.015 mol) in a clean mortar.
-
Grind the mixture with a pestle for 20-30 minutes at room temperature.
-
Monitor the reaction by TLC.
-
-
Microwave Irradiation:
-
Place the substituted phenol (0.01 mol) and the Vilsmeier reagent (0.015 mol) in a beaker suitable for microwave synthesis.
-
Irradiate the mixture in a microwave reactor for 2-3 minutes.
-
Check for reaction completion using TLC.
-
-
Ultrasonic Irradiation:
-
In a conical flask, combine the substituted phenol (0.01 mol) and the Vilsmeier reagent (0.015 mol).
-
Place the flask in an ultrasonic bath for 30-45 minutes.
-
Monitor the reaction progress by TLC.
-
Work-up for all three conditions:
-
Once the reaction is complete, treat the reaction mixture with a 5% sodium thiosulfate solution.
-
Add petroleum ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.
-
Purify the product by column chromatography.
Visualizations
Reaction Mechanism of the Vilsmeier-Haack Reaction
Caption: The Vilsmeier-Haack reaction mechanism.
General Experimental Workflow
Caption: General workflow for the Vilsmeier-Haack reaction.
Influence of Substituents on Regioselectivity
Caption: Substituent effects on regioselectivity.
References
Application Notes and Protocols: 2,4-Dihydroxy-5-methoxybenzaldehyde as an Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,4-Dihydroxy-5-methoxybenzaldehyde as a versatile intermediate in the synthesis of various dyes. This document outlines detailed experimental protocols, presents key quantitative data, and includes visualizations to aid in the understanding of the synthetic and characterization workflows.
Introduction
This compound is an aromatic aldehyde that serves as a valuable precursor in the synthesis of a variety of dye molecules, particularly azo dyes. Its electron-rich phenolic ring, activated by two hydroxyl groups and a methoxy group, makes it an excellent coupling component in azo coupling reactions. The resulting dyes can have applications in various fields, including as histological stains, pH indicators, or as components in the development of functional materials.
Application: Synthesis of an Azo Dye
Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The synthesis typically involves two main steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component, such as this compound. The extended conjugation in the final molecule is responsible for its color.
Experimental Protocol: Synthesis of 5-((4-Hydroxyphenyl)diazenyl)-2,4-dihydroxy-5-methoxybenzaldehyde
This protocol details the synthesis of a representative azo dye using 4-aminophenol as the diazo component and this compound as the coupling component.
Materials:
-
4-aminophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Part 1: Diazotization of 4-aminophenol
-
In a 100 mL beaker, dissolve 1.09 g (0.01 mol) of 4-aminophenol in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold 4-aminophenol solution over a period of 10-15 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 15 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
Part 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.68 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the cold this compound solution with continuous and efficient stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.
Part 3: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral to litmus paper.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified dye in a vacuum oven at 60-70 °C.
Quantitative Data
The following table summarizes the expected spectroscopic properties of the synthesized azo dye. The data is estimated based on structurally similar azo dyes.
| Parameter | Value |
| λmax (in Ethanol) | ~450 - 480 nm |
| Molar Absorptivity (ε) | ~20,000 - 30,000 L·mol⁻¹·cm⁻¹ |
| Color in Solution | Orange-Red |
Visualization of Workflows
Synthetic Workflow
The following diagram illustrates the two-step synthesis of the azo dye.
Characterization Workflow
The logical workflow for the characterization of the synthesized dye is presented below.
Potential Applications in Research and Drug Development
Dyes synthesized from this compound can have several potential applications:
-
Histological Staining: The ability of azo dyes to bind to biological macromolecules makes them suitable for use as stains in histology and cytology to visualize cellular components.
-
pH Indicators: The color of many azo dyes is pH-dependent due to changes in the electronic structure of the chromophore. This property allows them to be used as visual pH indicators in various chemical and biological assays.
-
Development of Biosensors: The aldehyde functionality in the parent molecule can be further modified to attach to specific biomolecules, creating targeted probes for biological imaging and sensing applications. The dye's fluorescent properties, if any, could be exploited for this purpose.[1][2]
-
Photodynamic Therapy: Some dye molecules can act as photosensitizers, generating reactive oxygen species upon light irradiation, which can be utilized in photodynamic therapy for the treatment of cancer and other diseases.[3]
These application notes provide a foundational understanding and practical guidance for the use of this compound as a key intermediate in dye synthesis for research and development purposes.
References
Application Notes and Protocols for Antioxidant Activity Assays of 2,4-Dihydroxy-5-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-5-methoxybenzaldehyde and its derivatives are a class of phenolic compounds that hold significant promise for therapeutic applications due to their potential antioxidant properties. The presence of hydroxyl and methoxy groups on the benzaldehyde scaffold makes them attractive candidates for the development of novel drugs.[1] The evaluation of the antioxidant activity of these compounds is a critical step in their development as therapeutic agents. These application notes provide detailed protocols for common in vitro and cell-based assays to determine the antioxidant capacity of this compound derivatives, aiding in the screening and characterization of these molecules. The antioxidant capacity of dihydroxybenzaldehydes is primarily attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to scavenge free radicals.[2]
Mechanism of Antioxidant Action
The primary antioxidant mechanism of phenolic compounds like this compound derivatives involves the donation of a hydrogen atom or an electron from their hydroxyl groups to neutralize free radicals, thereby terminating oxidative chain reactions.
A plausible cellular antioxidant mechanism for these phenolic compounds is the activation of the Keap1-Nrf2 signaling pathway.[3] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[3][4] Upon exposure to oxidative stress or electrophilic compounds such as some phenolic antioxidants, Keap1 is modified, leading to the release of Nrf2.[3] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of antioxidant and cytoprotective genes.[3][4]
Data Presentation
While specific quantitative data for this compound is limited in the reviewed literature, the following table summarizes the antioxidant activity of structurally related dihydroxybenzaldehyde derivatives to provide a comparative context.
| Compound/Derivative | Assay | IC50 Value / Activity | Reference |
| 2,5-Dihydroxybenzaldehyde | DPPH | 0.85 ± 0.04 (Trolox Equivalents) | [5] |
| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase Inhibition | IC50 = 38 µM | [2] |
| 2,4-Dihydroxybenzaldehyde Schiff Base | PC3 cells (Anticancer) | IC50 in low micromolar range | [2] |
| 2,3-Dihydroxybenzaldehyde | Antimicrobial (S. aureus) | MIC50 = 500 mg/L | [2] |
| 2,5-Dihydroxybenzaldehyde | Antimicrobial (S. aureus) | MIC50 = 500 mg/L | [2] |
| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity | [1] |
| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity | [1] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates higher antioxidant activity. MIC50 (minimum inhibitory concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism by 50%.
Experimental Protocols
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dihydroxy-5-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Dihydroxy-5-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a reddish-brown color. What causes this and how can I prevent it?
A1: The discoloration is typically due to the oxidation of the phenolic hydroxyl groups in either the starting materials (like resorcinol derivatives) or the final product. These compounds are highly susceptible to air and light, which can form colored quinone-type byproducts. To minimize this, it is crucial to run the synthesis under an inert atmosphere (e.g., nitrogen or argon) and at controlled, low temperatures.
Q2: What are the most common methods for purifying crude this compound?
A2: The primary purification techniques include:
-
Recrystallization: A standard method for purifying crystalline solids.
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Sodium Bisulfite Extraction: A chemical method that selectively forms a water-soluble adduct with the aldehyde, allowing for separation from non-aldehydic impurities.
Q3: Which purification method is best for my needs?
A3: The choice of method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization is good for removing small amounts of impurities from a solid product and can be scaled up.
-
Column chromatography offers high purity but can be time-consuming and less economical for large-scale purifications.[1]
-
Sodium bisulfite extraction is highly scalable, cost-effective, and efficient for removing non-aldehydic impurities.[1]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the separation of this compound from its impurities.[2][3] By spotting the crude mixture, the fractions from the column, or the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable (the compound is insoluble even when hot). | Select a different solvent or a mixed solvent system. Test the solubility of your compound in various solvents beforehand. |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure. | Re-heat the solution to dissolve the oil, add a small amount of a better solvent, and allow it to cool more slowly.[4][5] |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to increase the concentration and try cooling again.[4] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6][7] |
| Very low yield of purified crystals. | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with too much or non-chilled solvent. | Use the minimum amount of hot solvent necessary for dissolution.[6] Ensure the solution is thoroughly cooled in an ice bath.[5] Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities. | The solvent system (mobile phase) is not optimal. | Use TLC to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find one that gives good separation.[3][8] |
| The compound does not move down the column (low Rf). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate system. |
| The compound elutes too quickly with the solvent front (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band. | The column is overloaded with the sample. The compound is reacting with the stationary phase (e.g., silica gel is slightly acidic). | Use a larger column or load less sample.[2] Add a small amount of a modifier like triethylamine to the mobile phase to neutralize the stationary phase, but be cautious as aldehydes can be sensitive to bases.[8] |
Sodium Bisulfite Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of the precipitated bisulfite adduct. | The aldehyde is sterically hindered. The bisulfite adduct is soluble in the reaction mixture. The sodium bisulfite solution is not fresh or saturated. | Bisulfite adduct formation is sensitive to steric hindrance.[1] If the adduct is water-soluble, use a liquid-liquid extraction protocol instead of filtration.[1] Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[1] |
| A solid forms at the interface of the organic and aqueous layers. | The bisulfite adduct is not soluble in either the organic or aqueous layer. | Filter the entire mixture through a pad of celite to remove the insoluble adduct, then proceed with the separation of the liquid layers.[9] |
| The aldehyde is not regenerating from the bisulfite adduct. | The pH is not sufficiently basic or acidic for the decomposition of the adduct. | For base-catalyzed regeneration, add a strong base like 50% NaOH until the pH is 12.[1] For acid-catalyzed regeneration, use a suitable acid to lower the pH.[10] |
| The aldehyde decomposes during regeneration. | The aldehyde is sensitive to the strongly basic conditions required for regeneration. | Minimize the exposure time to the base by performing a quick extraction after basification.[1] Alternatively, use a non-aqueous method for regeneration, such as treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile.[11] |
Data Presentation
Comparison of Purification Methods
| Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Good to Excellent | 70-95% | Simple, scalable, cost-effective. | Can have product loss in the mother liquor.[6] May not remove all impurities effectively. |
| Column Chromatography | Excellent | 50-90% | High resolution separation, applicable to a wide range of compounds. | Can be slow, requires larger volumes of solvent, may be difficult to scale up.[1] |
| Sodium Bisulfite Extraction | Good to Excellent | 80-98% | Highly selective for aldehydes,[12] scalable, cost-effective, and can be faster than chromatography.[1] | Not suitable for sterically hindered aldehydes,[1] requires a chemical reaction and regeneration step. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[5]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
-
Select a Solvent System: Use TLC to determine an appropriate mobile phase. A common starting point for phenolic aldehydes is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired compound.[8]
-
Pack the Column: Pack a chromatography column with silica gel as the stationary phase, using the initial mobile phase (a low polarity mixture, e.g., 9:1 hexane/ethyl acetate).[2]
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., moving from 9:1 to 4:1 hexane/ethyl acetate) to move the compound down the column.
-
Collect Fractions: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Sodium Bisulfite Extraction
-
Adduct Formation: Dissolve the crude product in a water-miscible solvent like methanol or DMF.[9] Transfer this solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[13]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture) and deionized water to the separatory funnel and shake again. Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.[1]
-
Separation: Separate the aqueous layer containing the adduct from the organic layer which contains the non-aldehydic impurities.
-
Regeneration of the Aldehyde: Transfer the aqueous layer to a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Slowly add 50% sodium hydroxide solution dropwise while shaking and monitoring the pH until it reaches 12.[1] This will regenerate the free aldehyde.
-
Final Extraction: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the organic layer, dry it with a drying agent (e.g., anhydrous magnesium sulfate), and concentrate it using a rotary evaporator to obtain the pure product.[9]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for crystallization failure.
Caption: Reversible reaction in sodium bisulfite purification.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 3. chromtech.com [chromtech.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the formylation of 5-methoxyresorcinol.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can arise from several factors depending on the chosen formylation method. Here’s a breakdown of potential causes and solutions:
-
Sub-optimal Reaction Conditions: The formylation of 5-methoxyresorcinol is sensitive to reaction parameters. Temperature, reaction time, and the molar ratio of reactants are critical. For instance, in the Vilsmeier-Haack reaction, maintaining a low temperature during the addition of the formylating agent is crucial to prevent side reactions.
-
Side Reactions: The electron-rich nature of 5-methoxyresorcinol makes it susceptible to multiple formylations or the formation of isomeric byproducts. The primary isomers formed are often 2,6-dihydroxy-3-methoxybenzaldehyde and 4,6-dihydroxy-5-methoxybenzaldehyde.
-
Starting Material Purity: Impurities in the 5-methoxyresorcinol can interfere with the reaction, leading to lower yields and the formation of tars. Ensure the starting material is of high purity.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Product Degradation: The product, being a phenolic aldehyde, can be sensitive to harsh basic conditions and oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to neutralize the reaction mixture carefully during workup.
Q2: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
A2: The most common impurities are isomeric byproducts and unreacted starting material.
-
Isomeric Byproducts: Due to the directing effects of the hydroxyl and methoxy groups on the resorcinol ring, formylation can occur at different positions, leading to isomers.
-
Unreacted 5-methoxyresorcinol: Incomplete conversion will result in the presence of the starting material in your crude product.
-
Polymeric Materials: Phenolic compounds can polymerize under certain conditions, especially in the presence of strong acids or bases at elevated temperatures, leading to the formation of tarry substances.
Purification Strategy:
Column chromatography is the most effective method for separating the desired product from its isomers and other impurities. A silica gel column with a solvent system such as ethyl acetate/hexane or dichloromethane/methanol is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed for further purification.
Q3: I am observing the formation of a significant amount of tar-like material in my reaction flask. How can I prevent this?
A3: Tar formation is a common issue when working with phenols. To minimize this:
-
Control the Temperature: Avoid excessive heating. Many formylation reactions of phenols are exothermic. It is crucial to control the temperature with an ice bath, especially during the initial addition of reagents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidation of the phenol.
-
Gradual Reagent Addition: Add the formylating agent and any catalysts slowly and in a controlled manner to prevent localized overheating and rapid, uncontrolled reactions.
-
Solvent Choice: Use an appropriate solvent that can effectively dissolve the reactants and dissipate heat.
Frequently Asked Questions (FAQs)
Q1: What is the most promising starting material for the synthesis of this compound?
A1: The most direct precursor is 5-methoxyresorcinol (3,5-dihydroxanisole). This compound has the desired arrangement of hydroxyl and methoxy groups, and formylation at the C2 or C4 position will yield the target molecule.
Q2: Which formylation method is recommended for the highest yield and regioselectivity?
A2: The Vilsmeier-Haack and Gattermann reactions are generally preferred for the formylation of highly activated aromatic rings like 5-methoxyresorcinol, as they can offer better regioselectivity and milder reaction conditions compared to the Reimer-Tiemann reaction. The Duff reaction is often less efficient for this type of substrate. However, optimization of any of these methods is crucial for achieving high yields.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are toxic and corrosive. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. The Vilsmeier reagent is moisture-sensitive.
-
Gattermann Reaction: This reaction traditionally uses hydrogen cyanide (HCN), which is extremely toxic. Safer modifications using zinc cyanide (Zn(CN)₂) and HCl are available but still require extreme caution and should only be performed by experienced chemists in a suitable fume hood.
-
Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and is toxic. The reaction is typically run in a strong base, which is corrosive.
-
General Precautions: Always handle organic solvents in a fume hood. Phenolic compounds can be irritating to the skin and eyes.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the formylation of 5-methoxyresorcinol to produce this compound. Please note that these are estimates, and actual yields may vary depending on the specific experimental setup and optimization.
| Reaction Method | Formylating Agent | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Vilsmeier-Haack | POCl₃ / DMF | - | Dichloromethane or DMF | 0 to room temp | 2 - 6 | 60 - 80 |
| Gattermann | Zn(CN)₂ / HCl | Lewis Acid (e.g., AlCl₃) | Ether or Dioxane | 0 to 50 | 4 - 12 | 50 - 70 |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong Base (e.g., NaOH) | Water/Ethanol | 60 - 70 | 6 - 12 | 30 - 50 |
| Duff Reaction | Hexamethylenetetramine | Glycerol, Boric Acid | - | 150 - 160 | 1 - 3 | 10 - 30 |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
5-methoxyresorcinol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere of nitrogen, cool anhydrous DMF (1.2 equivalents) in anhydrous DCM to 0°C using an ice bath. To this, add POCl₃ (1.1 equivalents) dropwise with stirring, ensuring the temperature does not rise above 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid.
-
Formylation: Dissolve 5-methoxyresorcinol (1 equivalent) in anhydrous DCM and add it dropwise to the suspension of the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Characterization: The structure of the product should be confirmed by spectroscopic methods:
-
¹H NMR: Expect signals for the aldehyde proton (~9.5-10.0 ppm), two aromatic protons, the methoxy group protons (~3.8-4.0 ppm), and the two hydroxyl group protons.
-
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the methoxy carbon.
-
IR Spectroscopy: Look for characteristic peaks for the hydroxyl groups (broad, ~3200-3500 cm⁻¹), the aldehyde C-H stretch (~2700-2800 cm⁻¹), the aldehyde carbonyl C=O stretch (~1650-1670 cm⁻¹), and aromatic C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₈H₈O₄, M.W. 168.15) should be observed.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Synthesis of Polysubstituted Benzaldehydes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of polysubstituted benzaldehydes, a critical process in pharmaceutical and materials science.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of polysubstituted benzaldehydes, offering potential causes and solutions in a question-and-answer format.
Q1: My Vilsmeier-Haack formylation is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack reaction are a frequent issue. The primary causes often relate to the reactivity of the aromatic substrate, the integrity of the Vilsmeier reagent, or the reaction conditions.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic rings. If your substrate has electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.
-
Vilsmeier Reagent Quality: The Vilsmeier reagent (most commonly formed from phosphorus oxychloride and dimethylformamide) is sensitive to moisture. It should be prepared fresh in situ under anhydrous conditions for best results. Using old or improperly stored reagents can lead to significantly lower yields.
-
Reaction Temperature: The temperature for forming the Vilsmeier reagent and for the subsequent formylation is crucial. Formation is often done at 0°C, while the formylation step may require heating. The optimal temperature depends on the substrate's reactivity; less reactive substrates may require higher temperatures, but this can also lead to side product formation.
-
Hydrolysis Step: The final hydrolysis of the intermediate iminium salt must be done carefully. Incomplete hydrolysis will result in a lower yield of the desired aldehyde. Typically, this is achieved by adding the reaction mixture to ice water followed by heating to ensure complete conversion.
A general workflow for troubleshooting this issue is presented below.
Q2: I am observing poor regioselectivity during the formylation of my disubstituted benzene. How can I control which position is formylated?
A2: Regioselectivity is governed by the combined directing effects of the substituents already on the aromatic ring and by steric hindrance.
-
Directing Effects: Activating groups (like -OR, -NR2) are typically ortho, para-directing, while deactivating groups (like -NO2, -CN) are meta-directing. When you have multiple substituents, their effects can be additive or opposing. The strongest activating group generally dictates the position of substitution.
-
Steric Hindrance: Formylation, especially ortho to a bulky substituent, can be sterically hindered. The Vilsmeier-Haack and Gattermann reactions, for example, involve bulky electrophiles, which will preferentially attack the less hindered position.
-
Directed ortho Metalation (DoM): For precise control, especially for obtaining ortho-formylated products that are otherwise difficult to access, Directed ortho Metalation is a powerful strategy. A directing group on the ring (e.g., -OMe, -CONR2) coordinates to an organolithium reagent (like n-BuLi or s-BuLi), leading to deprotonation at the adjacent ortho position. This lithiated species can then be quenched with an electrophilic formylating agent (like DMF) to install the aldehyde group with high regioselectivity.
Q3: My purification process is difficult, and I suspect I have multiple side products. What are the likely culprits?
A3: Side product formation is a common challenge, often stemming from over-reaction, competing reactions, or substrate decomposition.
-
Over-oxidation: If you are synthesizing the benzaldehyde by oxidizing a methyl group on the toluene precursor, over-oxidation to the corresponding benzoic acid is a very common side reaction. Careful selection of the oxidant (e.g., manganese dioxide, ceric ammonium nitrate) and control of reaction time and stoichiometry are critical to prevent this.
-
Multiple Formylations: On highly activated aromatic rings, it is sometimes possible to introduce more than one aldehyde group. This can be minimized by using a stoichiometric amount of the formylating agent and keeping the reaction time as short as possible.
-
Decomposition: Some polysubstituted benzaldehydes can be sensitive to the reaction or work-up conditions (e.g., strongly acidic or basic environments), leading to decomposition. A milder synthetic route or purification method (like column chromatography instead of distillation) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best formylation method for a sterically hindered or electron-poor aromatic ring?
A1: For such challenging substrates, standard electrophilic aromatic substitution methods like the Vilsmeier-Haack or Gattermann reactions often fail or give poor yields. The recommended approach is often to use an organometallic strategy.
-
Halogen-Metal Exchange: If your substrate has a halogen (Br or I) at the desired formylation position, you can perform a halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C). The resulting aryllithium or arylmagnesium (via Grignard formation) species is a powerful nucleophile.
-
Quenching: This organometallic intermediate can then be quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. This approach avoids the harsh conditions and electronic limitations of electrophilic substitution.
The following diagram illustrates the decision process for selecting a formylation method.
Q2: Can you provide a general protocol for a Directed ortho Metalation (DoM) formylation?
A2: Certainly. This is a powerful method for achieving specific regioselectivity. The following is a representative protocol that should be optimized for your specific substrate.
Experimental Protocol: Directed ortho Metalation Formylation
Materials:
-
Substituted aromatic compound with a directing group (e.g., Anisole derivative)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Organolithium reagent (e.g., n-BuLi in hexanes, 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard solvents for extraction (e.g., Ethyl acetate) and purification.
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolution: Dissolve the aromatic substrate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Add the n-BuLi solution (typically 1.1-1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours. The formation of the aryllithium can sometimes be observed by a color change.
-
Quenching: Add anhydrous DMF (1.5-2.0 eq) dropwise, again maintaining a low temperature. A significant color change is often observed. Allow the reaction to stir at -78 °C for another hour, then let it warm slowly to room temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Data Presentation
The choice of synthetic method significantly impacts the outcome. The table below compares common formylation methods for polysubstituted aromatic rings.
| Method | Substrate Scope | Typical Yields | Common Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | Electron-rich rings (phenols, anilines, etc.) | 60-90% | POCl3, DMF, 0-100 °C | Mild conditions, widely used | Fails on deactivated rings, moisture sensitive |
| Gattermann | Activated rings (phenols, ethers) | 40-70% | HCN/HCl or Zn(CN)2/HCl | Good for phenols | Uses highly toxic reagents (HCN) |
| Duff Reaction | Highly activated phenols | 15-50% | Hexamethylenetetramine, acid | Simple, one-pot procedure | Low yields, limited to phenols |
| Reimer-Tiemann | Phenols | 10-40% | CHCl3, strong base (NaOH) | Introduces formyl group ortho to hydroxyl | Low yields, generates chlorinated byproducts |
| ortho-Metalation (DoM) | Rings with directing groups (-OMe, -CONR2) | 70-95% | n-BuLi/s-BuLi, THF, -78 °C | Excellent regioselectivity, high yield | Requires cryogenic temps, strictly anhydrous |
| Halogen-Metal Exchange | Aryl halides (Br, I) | 70-90% | n-BuLi/t-BuLi, THF, -78 °C | Versatile for electron-poor/hindered rings | Requires halogenated precursor, cryogenic temps |
stability of 2,4-Dihydroxy-5-methoxybenzaldehyde under different conditions
Welcome to the technical support center for 2,4-Dihydroxy-5-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is also recommended to store it under an inert atmosphere as it may be air-sensitive.[3][4]
Q2: What are the known incompatibilities of this compound?
A2: The compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent degradation.
Q3: Is this compound sensitive to light?
Q4: What are the expected degradation products under harsh conditions?
A4: Under conditions of excessive heat or fire, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO2) may be formed.[1][2] Oxidative conditions may lead to the formation of the corresponding carboxylic acid (2,4-Dihydroxy-5-methoxybenzoic acid) and potentially other oxidized species.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent results in bioassays or chemical reactions.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, away from light, and in a tightly sealed container. For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended.[3][4]
-
Check for Contamination: Ensure that the compound has not come into contact with incompatible materials such as strong bases or oxidizing agents.[1]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment. If stock solutions are used, they should be stored at low temperatures and protected from light.
-
Purity Analysis: If degradation is suspected, verify the purity of the compound using an appropriate analytical method such as HPLC.
-
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause: On-column degradation or degradation in the sample vial.
-
Troubleshooting Steps:
-
pH of Mobile Phase: Phenolic compounds can be sensitive to pH. If using reverse-phase HPLC, ensure the pH of the mobile phase is compatible with the compound's stability. Highly acidic or basic mobile phases could cause degradation.
-
Temperature of Autosampler: If the autosampler is not cooled, the compound may degrade in the vial over the course of a long analytical run. Use a cooled autosampler set to a low temperature (e.g., 4 °C).
-
Light Exposure in Autosampler: Protect sample vials from light, especially if the analysis involves extended run times.
-
Investigate New Peaks: If new peaks are consistently observed, it may be necessary to perform forced degradation studies to identify these degradation products.
-
Stability Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table provides a general guideline for its stability based on the properties of similar phenolic aldehydes. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Expected Stability | Recommendations |
| Temperature | Stable at room temperature for short periods. Long-term storage should be in a cool environment. Susceptible to degradation at elevated temperatures. | Store long-term at 2-8°C. Avoid prolonged exposure to high temperatures during experiments. |
| pH | More stable in acidic to neutral pH. Susceptible to oxidation and degradation in basic conditions. | Maintain solutions at a pH below 7. If basic conditions are required, use the solution immediately. |
| Light | Potentially sensitive to UV and visible light. | Store solid compound and solutions in amber vials or protect from light with aluminum foil. |
| Oxidation | Susceptible to oxidation, especially in the presence of oxidizing agents or air over time.[1] | Store under an inert atmosphere.[3][4] Avoid contact with strong oxidizing agents. Consider adding antioxidants to solutions for long-term storage if compatible with the application. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize any significant degradation products.
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 280-320 nm).
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biomedres.us [biomedres.us]
- 7. medcraveonline.com [medcraveonline.com]
common side reactions in the formylation of dihydroxybenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formylation of dihydroxybenzenes (catechol, resorcinol, and hydroquinone).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Formylated Product
Low yields are a frequent challenge in the formylation of dihydroxybenzenes. Several factors can contribute to this issue, from suboptimal reaction conditions to the inherent reactivity of the substrate.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Suboptimal Reaction Conditions | Temperature, reaction time, and reagent stoichiometry are critical. Dihydroxybenzenes are sensitive to harsh conditions. | - Temperature Control: Maintain the recommended temperature for the specific formylation reaction. For instance, the Vilsmeier-Haack reaction often requires cooling to prevent side reactions. - Reaction Time: Monitor the reaction progress using TLC or HPLC to avoid prolonged reaction times that can lead to product degradation or polymerization. - Stoichiometry: Carefully control the molar ratios of the dihydroxybenzene, formylating agent, and catalyst. An excess of the formylating agent can lead to di-formylation. |
| Reagent Quality and Handling | Formylating agents like the Vilsmeier reagent are moisture-sensitive. Impurities in starting materials can also affect the reaction outcome. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). - Purify Starting Materials: Purify the dihydroxybenzene substrate and solvents if necessary to remove any impurities that might interfere with the reaction. |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting material. | - Increase Reaction Time: Cautiously extend the reaction time while monitoring for the formation of side products. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of the potential for increased side reactions. |
| Product Degradation | The desired aldehyde product may be unstable under the reaction or work-up conditions. | - Mild Work-up: Use a mild aqueous work-up, for example, by pouring the reaction mixture onto crushed ice and neutralizing carefully. - Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize degradation. |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Dihydroxybenzenes have multiple activated positions, which can lead to the formation of a mixture of mono-formylated isomers.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Inherent Substrate Reactivity | The two hydroxyl groups strongly activate the aromatic ring, making it susceptible to attack at multiple positions. | - Choice of Formylation Method: Select a formylation method known for higher regioselectivity. For example, the Duff reaction often shows a preference for ortho-formylation. - Protecting Groups: Consider using a protecting group on one of the hydroxyl groups to direct the formylation to a specific position. The protecting group can be removed after the reaction. |
| Reaction Conditions | The choice of solvent and catalyst can influence the regioselectivity. | - Solvent Effects: Investigate the use of different solvents that may favor the formation of one isomer over another. - Catalyst Modification: In some cases, modifying the Lewis acid catalyst or using additives can improve regioselectivity. |
Issue 3: Formation of Di-formylated Products
The high reactivity of dihydroxybenzenes can lead to the introduction of two formyl groups onto the aromatic ring.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Excess Formylating Agent | Using a stoichiometric excess of the formylating agent increases the likelihood of a second formylation event. | - Adjust Stoichiometry: Carefully control the stoichiometry and use a 1:1 molar ratio or even a slight excess of the dihydroxybenzene.[1] |
| High Reactivity of Mono-formylated Intermediate | The initially formed mono-formylated product may still be sufficiently activated to undergo a second formylation. | - Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and favor mono-substitution. - Shorter Reaction Time: Stop the reaction as soon as the desired mono-formylated product is formed in a reasonable amount, as determined by reaction monitoring. |
Issue 4: O-Formylation Side Reaction
The hydroxyl groups of dihydroxybenzenes can themselves be formylated, leading to the formation of formate esters as byproducts.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Reactivity of Hydroxyl Groups | The hydroxyl groups are nucleophilic and can compete with the aromatic ring for the formylating agent. | - Use Milder Conditions: Employing milder reaction conditions can sometimes favor C-formylation over O-formylation.[1] - Choice of Formylating Agent: Some formylating agents may have a higher propensity for O-formylation. If this is a significant issue, consider exploring alternative formylation methods. - Hydrolysis of Formate Ester: The formate ester can often be hydrolyzed back to the hydroxyl group during the aqueous work-up. Adjusting the pH and duration of the work-up may be necessary. |
Issue 5: Polymerization or Resin Formation
Dihydroxybenzenes, particularly under acidic or basic conditions, can be prone to polymerization, leading to the formation of insoluble tarry materials.[1]
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Harsh Reaction Conditions | High temperatures and strong acidic or basic conditions can promote polymerization.[1] | - Control Stoichiometry: Use precise stoichiometric amounts of reagents.[1] - Lower Reaction Temperature: Avoid excessively high temperatures.[1] - Minimize Reaction Time: Keep the reaction time to a minimum.[1] |
| Oxidation of Substrate | Dihydroxybenzenes are susceptible to oxidation, which can initiate polymerization. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
Decision Tree for Addressing Side Product Formation
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for dihydroxybenzenes?
A1: The "best" method depends on the specific dihydroxybenzene and the desired product.
-
Vilsmeier-Haack Reaction: This is a versatile method for electron-rich aromatics and has been successfully applied to dihydroxybenzenes.[2] It often provides good yields but requires careful control of conditions to avoid side reactions.
-
Reimer-Tiemann Reaction: This method is a classic choice for the ortho-formylation of phenols.[3] However, with dihydroxybenzenes, it can lead to mixtures of products and sometimes lower yields.
-
Gattermann Reaction: While applicable to phenols, its use with dihydroxybenzenes is less commonly reported and may present challenges due to the high reactivity of the substrates.[4]
-
Duff Reaction: This method can be effective for the ortho-formylation of phenols and may offer good regioselectivity.[5]
Q2: How can I improve the regioselectivity of the formylation of resorcinol?
A2: Resorcinol is highly activated at the 2-, 4-, and 6-positions. To improve regioselectivity, consider using a formylation method that favors a specific position. For example, some modified Vilsmeier-Haack procedures have been developed to selectively produce 2,4-dihydroxybenzaldehyde. Protecting one of the hydroxyl groups can also be an effective strategy to direct the formylation.
Q3: Why is my hydroquinone substrate turning dark during the reaction?
A3: Hydroquinone is very susceptible to oxidation, especially under basic or acidic conditions and in the presence of air. The dark color is likely due to the formation of benzoquinone and subsequent polymerization products. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q4: Can I perform a di-formylation of catechol?
A4: Yes, di-formylation of catechol is possible, especially when using an excess of the formylating agent and more forcing reaction conditions. However, controlling the regioselectivity to obtain a single di-formylated product can be challenging. A mixture of isomers is a likely outcome.
Experimental Protocols
Vilsmeier-Haack Formylation of Resorcinol to 2,4-Dihydroxybenzaldehyde
Materials:
-
Resorcinol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile, anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve resorcinol in anhydrous acetonitrile.
-
Add the resorcinol solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reimer-Tiemann Formylation of Catechol
Materials:
-
Catechol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol in a solution of sodium hydroxide in water and ethanol.
-
Heat the mixture to 60-70 °C in a water bath.
-
Add chloroform dropwise to the heated solution over a period of 1 hour with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to pH 5-6.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product, which will likely be a mixture of 2,3-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde.
-
Purify and separate the isomers by column chromatography.
Data Presentation
Table 1: Representative Yields for Mono-formylation of Dihydroxybenzenes
| Dihydroxybenzene | Formylation Method | Product(s) | Reported Yield (%) | Key Side Products |
| Catechol | Reimer-Tiemann | 2,3-Dihydroxybenzaldehyde & 3,4-Dihydroxybenzaldehyde | 10-30% (total) | Polymer, Tar |
| Resorcinol | Vilsmeier-Haack | 2,4-Dihydroxybenzaldehyde | 60-80% | 4,6-Diformylresorcinol |
| Hydroquinone | Gattermann (modified) | 2,5-Dihydroxybenzaldehyde | 40-50% | Polymerization products |
Note: Yields are highly dependent on the specific reaction conditions and scale. The data presented here are for illustrative purposes and may not be representative of all experimental outcomes.
Disclaimer: The information provided in this document is for research and informational purposes only. All chemical reactions should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.
References
optimizing reaction conditions for the synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a substituted phenolic aldehyde, is not commonly reported in a single, direct step. A prevalent and effective strategy involves a multi-step process. This typically begins with the formylation of a more readily available starting material, such as 4-methoxyphenol, to produce an intermediate like 2-hydroxy-5-methoxybenzaldehyde. Subsequent steps would then be required to introduce the second hydroxyl group at the C4 position. The primary formylation methods for such phenolic compounds include:
-
Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform in a basic solution. It is a widely used reaction for this class of compounds.
-
Duff Reaction: This reaction employs hexamine as the formylating agent and typically favors ortho-formylation.
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (commonly formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings.
-
Magnesium Chloride/Paraformaldehyde Method: This approach is noted for its high regioselectivity for ortho-formylation of phenols.[1]
Q2: I am getting a low yield in my formylation reaction. What are the likely causes and how can I improve it?
A2: Low yields are a common challenge in formylation reactions of phenols. The causes are often dependent on the chosen method:
-
Reimer-Tiemann Reaction: This reaction is often associated with the formation of significant amounts of tar and byproducts, which can lower the yield of the desired aldehyde.[2] Careful control of the reaction temperature and efficient stirring are crucial to minimize these side reactions.
-
Duff Reaction: The Duff reaction is known for being generally inefficient and can result in a significant amount of unreacted starting material or complex product mixtures. Optimization of the reaction time and temperature, as well as the ratio of reactants, is critical.
-
General Considerations: Incomplete reactions, decomposition of the starting material or product under the reaction conditions, and losses during workup and purification are all common culprits for low yields. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: My final product is impure, and TLC analysis shows multiple spots. What are the likely side products?
A3: The formation of isomers is a significant challenge in the formylation of polysubstituted phenols. The primary impurity is often a regioisomer where the formyl group is added to a different position on the aromatic ring. For example, in the formylation of a 4-substituted phenol, formylation could potentially occur at either of the ortho positions.
Other likely impurities include:
-
Unreacted Starting Material: Incomplete conversion will lead to the presence of the starting phenol in the crude product.
-
Poly-formylated Products: Highly activated phenols can sometimes undergo formylation at multiple positions on the ring.
-
Tar-like materials: Particularly in the Reimer-Tiemann reaction, polymerization and other side reactions can lead to the formation of high molecular weight, tarry substances that are difficult to remove.[2]
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product is essential to remove unreacted starting materials, isomeric byproducts, and other impurities. The following methods are commonly employed:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For phenolic aldehydes, silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical and typically involves a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the desired product from closely related impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures.
-
Steam Distillation: For volatile aldehydes, steam distillation can be used to separate the product from non-volatile tars and inorganic salts.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the freshness and purity of all reagents, especially the formylating agent and any catalysts. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to initiate, while others are exothermic and may require cooling to prevent side reactions. | |
| Insufficient reaction time. | Monitor the reaction progress by TLC and continue the reaction until the starting material is consumed. | |
| Formation of Tar-like Substances (especially in Reimer-Tiemann) | Reaction temperature is too high. | Maintain careful control over the reaction temperature, using an ice bath if necessary to manage any exotherms. |
| Inefficient stirring in a biphasic reaction. | Use vigorous mechanical stirring to ensure good mixing between the aqueous and organic phases. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in the chosen method. | Consider a more regioselective formylation method, such as the magnesium chloride/paraformaldehyde method, which is known for exclusive ortho-formylation.[1] |
| Steric and electronic effects of the substituents. | The directing effects of the existing hydroxyl and methoxy groups will influence the position of formylation. Understanding these effects can help predict the major isomer. | |
| Difficulty in Product Isolation | Product is an oil. | If the product is an oil, extraction with a suitable organic solvent followed by column chromatography is the recommended purification method. |
| Emulsion formation during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Product Decomposition on Silica Gel Column | Aldehyde is sensitive to the acidic nature of silica gel. | Neutralize the silica gel by pre-treating it with a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
Synthesis of 2-Hydroxy-5-methoxybenzaldehyde via Reimer-Tiemann Reaction
This protocol is adapted from established procedures for the Reimer-Tiemann reaction of phenols.[3]
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Dichloromethane (DCM) or other suitable solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide.
-
Reaction Initiation: Heat the mixture to the desired temperature (typically 60-70 °C) with vigorous stirring.
-
Addition of Chloroform: Add chloroform dropwise to the reaction mixture through the dropping funnel over a period of time. The reaction is often exothermic, so the rate of addition should be controlled to maintain a steady reaction temperature.[4]
-
Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at the same temperature for several hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove any excess chloroform by distillation.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid or sulfuric acid to a pH of approximately 5-6.
-
The crude product may separate as an oil or solid.
-
-
Purification:
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-hydroxy-5-methoxybenzaldehyde.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[2][3]
-
Data Presentation
Table 1: Comparison of Formylation Methods for Phenolic Compounds (General)
| Reaction Method | Starting Material | Key Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages/Disadvantages |
| Reimer-Tiemann | Phenols | Chloroform, Strong Base (e.g., NaOH) | Water, Biphasic | 60-80 | 2-6 | 15-79[2][5] | Widely applicable; can suffer from low yields and tar formation. |
| Duff Reaction | Phenols | Hexamethylenetetramine, Acid (e.g., TFA, Glyceroboric acid) | Trifluoroacetic acid, Glycerol | 80-160 | 2-24 | Moderate to Good[6] | Generally ortho-selective; can be inefficient. |
| Vilsmeier-Haack | Electron-rich aromatics | POCl₃/DMF | Acetonitrile, DMF | -15 to 100 | 1-5 | 65-75 (for 2,4-dihydroxybenzaldehyde)[7] | High yields for activated substrates; reagent is moisture sensitive. |
| MgCl₂/Paraformaldehyde | Phenols | MgCl₂, Paraformaldehyde, Triethylamine | Acetonitrile, THF | Reflux | 2-4 | High to Excellent[1] | Highly ortho-selective; mild conditions. |
Mandatory Visualizations
Caption: A general two-step synthetic approach.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: A simplified overview of the Reimer-Tiemann reaction mechanism.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Dihydroxy-5-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4-Dihydroxy-5-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted starting materials: Such as 2,4,5-trihydroxybenzaldehyde or other precursors.
-
Isomeric byproducts: Positional isomers formed during synthesis.
-
Oxidation products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities like quinone-type species.
-
Residual solvents: Solvents used in the synthesis and initial work-up.
Q2: My purified this compound is colored (e.g., pink, brown). What is the cause and how can I remove the color?
A2: A colored product is typically due to the presence of oxidation products. Phenolic compounds, especially those with multiple hydroxyl groups, are prone to oxidation when exposed to air and light. To decolorize your product, you can try the following:
-
Activated Carbon Treatment: This is effective for removing colored organic impurities through adsorption.
-
Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities in the mother liquor.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 148-153 °C.[1] A broad melting range or a melting point lower than this indicates the presence of impurities.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Several techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a powerful tool for quantifying purity and detecting impurities.[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the number of components in your sample and to monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.
-
Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a good indicator of high purity.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range, significantly lower than 148-153 °C.
-
Multiple spots observed on TLC analysis.
-
HPLC chromatogram shows several impurity peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete reaction | Optimize reaction conditions (time, temperature, stoichiometry of reagents). |
| Formation of side products | Re-evaluate the synthetic route; consider milder reaction conditions or alternative catalysts. |
| Inefficient work-up | Ensure proper extraction and washing steps are performed to remove bulk impurities before further purification. |
Issue 2: Difficulty in Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
Poor recovery of the product after recrystallization.
-
Crystals are still colored or show low purity.
Troubleshooting Steps:
Caption: Troubleshooting workflow for recrystallization issues.
Issue 3: Inefficient Purification by Column Chromatography
Symptoms:
-
Poor separation of the product from impurities (overlapping peaks on TLC or HPLC of fractions).
-
The product elutes too quickly or too slowly.
-
Low overall yield after chromatography.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A common mobile phase for similar compounds is a gradient of hexane and ethyl acetate.[4] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Product Elutes Too Slowly | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Low Yield | Product is irreversibly adsorbed onto the silica gel. | Add a small amount of a polar solvent like methanol to the mobile phase, or consider using a different stationary phase (e.g., alumina). |
| Product is spread across too many fractions. | Optimize the elution gradient to obtain a sharper peak. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for your specific sample. A good starting point for a recrystallization solvent is a mixture of a hydrocarbon (like hexane or heptane) and a more polar solvent (like ethyl acetate, dichloromethane, or ether).[4]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate) at room temperature. Slowly add a non-polar solvent (e.g., hexane) until the solution becomes slightly cloudy. Warm the mixture gently until it becomes clear again. If crystals form upon cooling, this is a suitable solvent system.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the hot polar solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the hot non-polar solvent until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Expected Outcome:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~90-95% | >98% |
| Appearance | Off-white to slightly colored powder | White to pale yellow crystalline solid |
| Melting Point | Broad range | Sharp range (e.g., 149-152 °C) |
Protocol 2: Column Chromatography
This protocol describes a standard silica gel column chromatography for purification.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram:
Caption: Experimental workflow for purification by column chromatography.
References
- 1. This compound 97 51061-83-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Large-Scale Synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the large-scale synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde. The primary route discussed is the Vilsmeier-Haack formylation of 2-methoxyresorcinol, a method well-suited for industrial production due to its efficiency and high yields with electron-rich aromatic substrates.
Synthesis Pathway Overview
The synthesis proceeds via an electrophilic aromatic substitution, where 2-methoxyresorcinol is formylated using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting iminium salt intermediate is subsequently hydrolyzed to yield the target aldehyde.
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the formylation of resorcinol and is presented as a representative method for large-scale synthesis.[1]
1. Vilsmeier Reagent Preparation:
-
Charge a suitable reactor with anhydrous acetonitrile (7-12 parts relative to resorcinol).
-
Add N,N-dimethylformamide (DMF) (1.0-1.5 equivalents).
-
Cool the mixture to 0-10°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0-1.5 equivalents) while maintaining the temperature below 20°C.
-
Stir the mixture at room temperature for 1-2 hours until the formation of the Vilsmeier reagent is complete.
2. Formylation Reaction:
-
Cool the prepared Vilsmeier reagent to approximately -15°C.[1]
-
Prepare a solution of 2-methoxyresorcinol (1.0 equivalent) in anhydrous acetonitrile.
-
Slowly add the 2-methoxyresorcinol solution to the Vilsmeier reagent, ensuring the temperature is maintained between -10°C and 25°C.[1]
-
After the addition is complete, allow the reaction to warm to 25-30°C and stir for 2-4 hours.[1] The intermediate iminium salt may precipitate as a crystalline solid.
3. Hydrolysis and Isolation:
-
The reaction mixture, containing the precipitated salt, is carefully quenched by adding it to ice water.
-
Heat the aqueous mixture to 50-70°C to hydrolyze the iminium salt. The hydrolysis is typically complete within 1-2 hours.
-
Cool the mixture to 0-5°C to precipitate the crude this compound.
-
Filter the solid product, wash with cold water to remove inorganic salts, and dry under vacuum.
4. Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or toluene-hexane, to achieve high purity.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Vilsmeier-Haack formylation of phenolic compounds, based on the synthesis of 2,4-dihydroxybenzaldehyde.[1]
| Parameter | Value/Range | Notes |
| Reagents | ||
| 2-Methoxyresorcinol | 1.0 eq | Starting Material |
| N,N-Dimethylformamide (DMF) | 1.0 - 1.5 eq | Forms Vilsmeier reagent |
| Phosphorus Oxychloride (POCl₃) | 1.0 - 1.5 eq | Forms Vilsmeier reagent |
| Solvent | ||
| Acetonitrile | 7 - 12 parts (w/w) | Anhydrous conditions are critical |
| Reaction Conditions | ||
| Reagent Addition Temp. | -10°C to 25°C | Crucial for minimizing side products.[1] |
| Reaction Completion Temp. | 25°C to 50°C | Reaction is allowed to warm to complete.[1] |
| Hydrolysis Temp. | 50°C to 70°C | Ensures complete conversion of the intermediate. |
| Yield | ||
| Expected Crude Yield | 75% - 85% | Based on analogous reactions.[1] |
Troubleshooting Guide & FAQs
Troubleshooting Guide
Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?
Answer: This is a common issue that can stem from several factors:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents and reagents are used. Moisture will quench the reagent and prevent the reaction.
-
Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent (DMF/POCl₃) will lead to incomplete conversion. Ensure you are using at least 1.0 to 1.5 equivalents of each.[1]
-
Incorrect Temperature: If the temperature during the addition of 2-methoxyresorcinol is too high, it can lead to decomposition. Conversely, if the overall reaction temperature is too low, it may not proceed to completion. The optimal range for the addition is -10° to 25°C.[1]
-
Inefficient Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde. Ensure the aqueous workup is sufficiently heated (50-70°C) for an adequate amount of time (1-2 hours).
Question 2: I am observing significant side product formation. How can I improve selectivity?
Answer: Side product formation often relates to reaction conditions and the reactivity of the substrate.
-
Temperature Control: The most critical parameter for selectivity is maintaining a low temperature during the addition of the 2-methoxyresorcinol. This minimizes undesired side reactions.
-
O-Formylation: The hydroxyl groups can sometimes be formylated by the Vilsmeier reagent. This is usually reversible during the aqueous hydrolysis step. If O-formylated products persist, extending the hydrolysis time or adjusting the pH may be necessary.
-
Di-formylation: Although sterically hindered, the formation of a dialdehyde is possible if a large excess of the Vilsmeier reagent is used. Use a controlled stoichiometry of 1.0-1.5 equivalents.
Question 3: The product is oily or forms a tar, making isolation and purification difficult. What can I do?
Answer: Tar or oil formation is often a result of decomposition or polymerization, which can be caused by excessive temperatures or highly acidic conditions during workup.
-
Control Exotherms: The quenching and hydrolysis steps can be exothermic. Perform the quench slowly by adding the reaction mixture to ice, not the other way around.
-
Purification Strategy: If the crude product is oily, try to induce crystallization by scratching the flask or seeding with a small crystal. If this fails, an alternative to recrystallization is column chromatography on silica gel.
-
Extraction: If the product has significant solubility in the aqueous phase, perform multiple extractions with a suitable organic solvent like ethyl acetate after the hydrolysis step.[1]
Frequently Asked Questions (FAQs)
Why is the Vilsmeier-Haack reaction preferred for this synthesis on a large scale?
The Vilsmeier-Haack reaction is highly effective for the formylation of electron-rich aromatic compounds like phenols and their ethers. It generally proceeds in high yield under relatively mild conditions and avoids the use of stronger, less selective acids or highly toxic reagents like hydrogen cyanide (used in the Gattermann reaction). Its scalability has been demonstrated for the synthesis of similar hydroxybenzaldehydes.[1]
What are the primary safety concerns when running this reaction?
The primary hazards are associated with phosphorus oxychloride (POCl₃).
-
POCl₃: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the subsequent hydrolysis step can be highly exothermic. Add reagents slowly and ensure adequate cooling capacity to maintain control of the reaction temperature.
How can I monitor the reaction's progress?
The reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be carefully taken from the reaction mixture, quenched in water, and extracted with a solvent like ethyl acetate. By comparing the spot or peak of the starting material (2-methoxyresorcinol) to the newly formed product spot/peak, you can determine when the reaction has gone to completion.
References
Navigating the Nuances of Ortho-Formylation: A Technical Support Guide for the Reimer-Tiemann Reaction
For researchers, scientists, and professionals in drug development, the Reimer-Tiemann reaction is a valuable tool for the ortho-formylation of phenols, yielding hydroxybenzaldehydes that are crucial precursors in the synthesis of pharmaceuticals, fragrances, and dyes. However, the reaction is notoriously sensitive, and achieving high yields can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Reimer-Tiemann reaction, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can arise during the Reimer-Tiemann reaction in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields are a common issue in the Reimer-Tiemann reaction and can stem from several factors.[1] A primary reason is the biphasic nature of the traditional reaction setup (an aqueous base phase and an organic chloroform phase), which leads to poor mass transfer between the reactants.[2] Additionally, the harsh basic conditions can lead to the formation of undesired byproducts.
Troubleshooting Steps:
-
Improve Phase Mixing: Vigorous stirring is essential to maximize the interfacial area between the two phases.[2][3]
-
Introduce a Phase-Transfer Catalyst (PTC): The use of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can significantly enhance the reaction rate and yield by facilitating the transfer of the hydroxide ion into the organic phase.[1]
-
Optimize Reactant Ratios: An excess of chloroform is typically used.[3] Experiment with the molar ratio of phenol to chloroform and base to find the optimal conditions for your specific substrate.
-
Consider a Homogeneous System: Using a solvent that can dissolve both the phenoxide and chloroform, such as 1,4-dioxane, can create a single phase and improve reactant interaction.[2][4]
-
Anhydrous Conditions: In some cases, running the reaction under essentially anhydrous conditions using a hydrocarbon diluent and an aprotic solvent as a catalyst can improve the yield of the ortho-isomer, with reported yields of 12.5% to 15%.[5]
Q2: I am getting a significant amount of the para-isomer. How can I improve the ortho-selectivity?
A2: While the Reimer-Tiemann reaction typically favors the formation of the ortho-isomer, achieving high selectivity can be challenging.[6] The ortho-selectivity is attributed to the interaction between the dichlorocarbene and the phenoxide ion.[4]
Troubleshooting Steps:
-
Choice of Base: The cation of the base can influence the ortho/para ratio. Potassium hydroxide (KOH) is sometimes reported to give better ortho-selectivity than sodium hydroxide (NaOH).
-
Steric Hindrance: If the ortho-positions on your phenol are sterically hindered, the para-product will be favored.
-
Complexing Agents: The use of polyethylene glycol has been shown to increase para-selectivity by complexing with the phenolate and masking the ortho position. While this is counterintuitive for obtaining the ortho product, it highlights the influence of additives on selectivity.
Q3: My reaction is producing a dark, tar-like substance. What is causing this and how can I prevent it?
A3: The formation of resinous materials is a common side reaction, especially under strongly basic and high-temperature conditions.[2] This is due to the polymerization of the phenol and/or the product.
Troubleshooting Steps:
-
Temperature Control: The Reimer-Tiemann reaction is exothermic and can be prone to thermal runaways.[2][4] It is crucial to control the temperature carefully. The reaction is often initiated with gentle heating (around 60-65°C) and then proceeds exothermically.[3][7]
-
Slow Addition of Chloroform: Adding the chloroform dropwise to the reaction mixture helps to control the reaction rate and prevent a sudden increase in temperature.[8]
-
Optimize Reaction Time: Prolonged reaction times at elevated temperatures can promote the formation of byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q4: I am having difficulty isolating the final product. What is an effective work-up procedure?
A4: Proper work-up is critical for isolating the desired aldehyde and removing unreacted starting materials and byproducts.
Recommended Work-up Procedure:
-
Removal of Excess Chloroform: After the reaction is complete, excess chloroform can be removed by steam distillation. The desired salicylaldehyde product is also volatile with steam and will co-distill.
-
Acidification: Cool the reaction mixture and carefully acidify it with a dilute acid (e.g., HCl) to a pH of around 5-6. This will protonate the phenoxide and any unreacted phenol.[6]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.[6]
-
Purification: The ortho- and para-isomers can often be separated by fractional distillation or column chromatography. The ortho-isomer (salicylaldehyde) has a lower boiling point than the para-isomer due to intramolecular hydrogen bonding.
Data Presentation: Impact of Reaction Conditions on Yield
While a comprehensive dataset is challenging to compile from the literature, the following table summarizes the general effects of key parameters on the yield of the Reimer-Tiemann reaction.
| Parameter | Condition | Effect on Yield | Notes |
| Temperature | 60-70°C | Generally optimal | Higher temperatures can lead to byproduct formation.[3][7] |
| Base | NaOH vs. KOH | KOH may improve yield | The choice of cation can influence selectivity. |
| Solvent System | Biphasic (aq. NaOH/CHCl₃) | Lower yield due to poor mass transfer | Vigorous stirring is crucial.[2] |
| Biphasic with PTC | Improved yield | PTC facilitates ion transfer between phases.[1] | |
| Homogeneous (e.g., 1,4-dioxane) | Potentially higher yield | Eliminates phase boundary issues.[2][4] | |
| Anhydrous | 12.5-15% reported for salicylaldehydes | Can improve ortho-selectivity.[5] | |
| Reactant Ratio | Excess Chloroform | Generally recommended | The optimal ratio should be determined empirically.[3] |
| Substrate | Electron-donating groups | Generally increase reactivity | Electron-withdrawing groups can decrease reactivity. |
Experimental Protocols
Detailed Methodology for the Synthesis of Salicylaldehyde
This protocol provides a step-by-step guide for the synthesis of salicylaldehyde from phenol, incorporating best practices for yield optimization.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide in water to create a 10-40% aqueous solution.[3][6] Add phenol to the flask and stir until it dissolves to form sodium phenoxide.
-
Reaction Initiation: Gently heat the mixture to 60-65°C using a water bath on a heating mantle.[7]
-
Addition of Chloroform: Add chloroform dropwise from the dropping funnel over a period of about one hour while maintaining vigorous stirring.[8] The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.[8]
-
Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-65°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up - Steam Distillation: Remove the dropping funnel and configure the apparatus for steam distillation. Steam distill the reaction mixture to remove unreacted chloroform and to co-distill the salicylaldehyde.
-
Work-up - Extraction: Collect the distillate, which will contain an oily layer of salicylaldehyde. Separate the oily layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Work-up - Acidification and Washing: Wash the combined organic layers with a saturated solution of sodium bisulfite to remove any unreacted aldehyde. Then, wash with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude salicylaldehyde by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common issues in the Reimer-Tiemann reaction.
Caption: Mechanism of the Reimer-Tiemann Reaction.
Caption: Troubleshooting workflow for low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
Validation & Comparative
A Researcher's Guide to the Structural Confirmation of 2,4-Dihydroxy-5-methoxybenzaldehyde via Spectral Analysis
In the fields of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a critical step. For compounds like 2,4-Dihydroxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde, a combination of spectroscopic techniques provides the necessary evidence for structural elucidation. This guide offers a comparative analysis of the spectral data for this compound against one of its structural isomers, 3,4-Dihydroxy-5-methoxybenzaldehyde, providing the key distinguishing features for accurate identification.
Comparative Spectroscopic Data
The unique substitution pattern of hydroxyl and methoxy groups on the benzaldehyde scaffold of these isomers results in distinct spectral fingerprints. The following tables summarize the key data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: FT-IR Spectral Data Comparison
| Functional Group | Characteristic Absorption (cm⁻¹) for this compound | Characteristic Absorption (cm⁻¹) for 3,4-Dihydroxy-5-methoxybenzaldehyde | Interpretation |
| O-H Stretch (Phenolic) | Broad, ~3400-3200 | Broad, ~3400-3200 | Indicates the presence of hydroxyl groups. The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Corresponds to the C-H bonds on the aromatic ring. |
| C-H Stretch (Aldehyde) | ~2900-2800 and ~2800-2700 | ~2900-2800 and ~2800-2700 | The characteristic doublet for the aldehydic proton. |
| C=O Stretch (Aldehyde) | ~1650 | ~1670 | The carbonyl stretch. Intramolecular hydrogen bonding in the 2,4-dihydroxy isomer may lower the frequency compared to the 3,4-dihydroxy isomer. |
| C=C Stretch (Aromatic) | ~1600, ~1500, ~1450 | ~1600, ~1510, ~1460 | Skeletal vibrations of the aromatic ring. |
| C-O Stretch (Methoxy/Phenol) | ~1280, ~1150 | ~1270, ~1120 | Vibrations associated with the aryl-ether and phenol C-O bonds. |
Table 2: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Proton Assignment | This compound Chemical Shift (δ, ppm) | 3,4-Dihydroxy-5-methoxybenzaldehyde Chemical Shift (δ, ppm) | Interpretation & Key Differences |
| Aldehyde (-CHO) | ~9.7 (s, 1H) | ~9.8 (s, 1H) | Singlet, downfield due to the electron-withdrawing nature of the carbonyl group. |
| Phenolic (-OH) | ~10.8 (s, 1H), ~9.5 (s, 1H) | ~9.4 (s, 1H), ~8.9 (s, 1H) | Exchangeable protons, appear as broad singlets. The C4-OH in the target compound may be deshielded. |
| Aromatic (Ar-H) | ~7.0 (s, 1H), ~6.5 (s, 1H) | ~7.0 (s, 1H), ~6.8 (s, 1H) | Key Differentiator: The substitution pattern dictates the chemical shifts and coupling. The target compound shows two singlets for the non-equivalent aromatic protons. The isomer also shows two singlets. The precise chemical shifts are the distinguishing feature. |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~3.9 (s, 3H) | Singlet integrating to 3 protons, characteristic of a methoxy group. |
Table 3: ¹³C NMR Spectral Data Comparison (101 MHz, DMSO-d₆)
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | 3,4-Dihydroxy-5-methoxybenzaldehyde Chemical Shift (δ, ppm) | Interpretation & Key Differences |
| Aldehyde (C=O) | ~191 | ~192 | Carbonyl carbon, significantly downfield. |
| C-OH / C-OCH₃ | ~155, ~148, ~142 | ~152, ~147, ~138 | Quaternary carbons attached to oxygen. The specific chemical shifts are highly sensitive to the substitution pattern and provide a reliable method for differentiation. |
| C-H (Aromatic) | ~115, ~103 | ~112, ~108 | Aromatic carbons bearing a proton. |
| C (ipso-CHO) | ~114 | ~126 | The carbon to which the aldehyde group is attached. |
| Methoxy (-OCH₃) | ~56.5 | ~56.2 | Methoxy group carbon. |
Table 4: Mass Spectrometry Data
| Technique | This compound | 3,4-Dihydroxy-5-methoxybenzaldehyde | Interpretation |
| Molecular Formula | C₈H₈O₄ | C₈H₈O₄ | Both isomers have the same molecular formula. |
| Molecular Weight | 168.15 g/mol | 168.15 g/mol | Both isomers have the same molecular weight.[1] |
| Mass (EI-MS) | m/z 168 (M⁺), 167 (M-H)⁺, 139 (M-CHO)⁺ | m/z 168 (M⁺), 167 (M-H)⁺, 153 (M-CH₃)⁺ | The molecular ion peak (M⁺) confirms the molecular weight.[1] Fragmentation patterns can differ; for instance, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway that can help differentiate isomers. |
Experimental Workflow and Structure Confirmation
The process of confirming the structure of a synthesized or isolated compound involves a logical sequence of analytical steps. The following diagram illustrates this workflow, starting from the sample and leading to a confirmed chemical structure.
Caption: Workflow for Spectroscopic Structure Confirmation.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the spectroscopic techniques cited in this guide.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr). The mixture is then ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹. A background scan of a pure KBr pellet is taken and automatically subtracted from the sample's spectrum. Typically, 16 to 32 scans are co-added to enhance the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition: The spectrum is acquired with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired with a wider spectral width of about 240 ppm and a relaxation delay of 2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation: An electron ionization (EI) mass spectrometer is commonly used.
-
Data Acquisition: For EI-MS, an ionization energy of 70 eV is standard. The mass-to-charge (m/z) ratio is scanned over a relevant range, for instance, from 40 to 400 amu. The resulting spectrum displays the relative abundance of different fragment ions.
By systematically applying these spectroscopic techniques and comparing the resulting data with that of known isomers, researchers can confidently confirm the structure of this compound. The subtle yet significant differences in the spectral data, particularly in the NMR and mass fragmentation patterns, serve as definitive evidence for its unique molecular architecture.
References
A Comparative Analysis of the Reactivity of 2,4-Dihydroxy-5-methoxybenzaldehyde and Vanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,4-Dihydroxy-5-methoxybenzaldehyde and vanillin (4-hydroxy-3-methoxybenzaldehyde). Understanding the distinct reactive properties of these structurally similar aromatic aldehydes is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. This document outlines their chemical properties, compares their reactivity in key organic reactions with supporting data and established chemical principles, provides detailed experimental protocols, and visualizes relevant biological pathways.
Chemical and Physical Properties
This compound and vanillin share the same molecular formula (C₈H₈O₄) and molecular weight (168.15 g/mol ). However, the different substitution patterns on the benzene ring lead to distinct physical and chemical characteristics. Vanillin is a phenolic aldehyde with hydroxyl, methoxy, and aldehyde functional groups.[1] this compound also possesses these functional groups but with a different arrangement on the aromatic ring.
| Property | This compound | Vanillin |
| Molecular Formula | C₈H₈O₄ | C₈H₈O₃ |
| Molecular Weight | 168.15 g/mol [2] | 152.15 g/mol [3] |
| Appearance | Solid[2] | White to off-white crystalline needles[3][4] |
| Melting Point | 148-153 °C[2] | 81-83 °C[4][5][6] |
| Boiling Point | Not readily available | 285 °C[3][4] |
| Solubility | Not readily available | Soluble in ethanol, ether, and hot water.[3][6] |
| CAS Number | 51061-83-7[2] | 121-33-5[3] |
Spectroscopic Data
The structural differences between the two isomers are clearly delineated by their spectroscopic data.
| Spectroscopic Data | This compound | Vanillin |
| ¹H NMR (CDCl₃, ppm) | Spectral data indicates protons on the aromatic ring, an aldehyde proton, a methoxy group, and two hydroxyl groups. Specific shifts can be found in specialized databases. | δ 9.84 (s, 1H, CHO), 7.44 (dd, J=8.2, 1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H), 7.04 (d, J=8.2 Hz, 1H), 6.01 (s, 1H, OH), 3.96 (s, 3H, OCH₃)[7][8][9][10] |
| ¹³C NMR (CDCl₃, ppm) | Resonances corresponding to the carbonyl carbon, aromatic carbons, and the methoxy carbon are expected. | δ 191.1, 151.9, 147.2, 130.0, 127.6, 114.3, 108.8, 56.1[4][8] |
| IR (cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C-O stretches are present. | ~3200 (O-H), ~2850 & ~2750 (C-H, aldehyde), ~1665 (C=O), ~1590 & ~1510 (C=C, aromatic), ~1270 & ~1150 (C-O)[4] |
Comparative Reactivity
The reactivity of the aldehyde functional group is paramount and is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density on the ring and generally decrease the electrophilicity of the carbonyl carbon, while electron-withdrawing groups (EWGs) have the opposite effect.[5]
In both molecules, the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance. However, the additional hydroxyl group in this compound, positioned ortho to the aldehyde, is expected to have a more pronounced effect on the molecule's reactivity compared to vanillin.
| Reaction Type | This compound | Vanillin | Rationale for Reactivity Difference |
| Electrophilic Aromatic Substitution | More reactive | Less reactive | The two hydroxyl groups and one methoxy group are strong activating, ortho-, para-directing groups, making the aromatic ring significantly more electron-rich and thus more susceptible to electrophilic attack than the ring in vanillin, which has one of each.[11] |
| Nucleophilic Addition to Carbonyl | Less reactive | More reactive | The increased electron-donating effect from the two hydroxyl groups in this compound reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to vanillin.[5][12] |
| Oxidation of Aldehyde | Less reactive | More reactive | The rate of oxidation can be influenced by the electron density at the aldehyde group. The stronger electron-donating character of the substituents in this compound may make the aldehyde less susceptible to oxidation compared to vanillin.[5] |
| Acidity of Phenolic Hydroxyl | More acidic | Less acidic | The presence of an additional electron-withdrawing hydroxyl group can increase the acidity of the other phenolic proton through inductive effects and potential stabilization of the conjugate base. |
Experimental Protocols
Detailed experimental procedures for key reactions involving substituted benzaldehydes are provided below. These protocols are based on established methodologies and can be adapted for comparative studies between this compound and vanillin.
Aldol Condensation (Claisen-Schmidt Reaction)
This reaction is a classic example of a base-catalyzed condensation between an aldehyde and a ketone to form an α,β-unsaturated ketone.[6][13]
Protocol:
-
In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 eq) and a ketone (e.g., acetone or acetophenone, 1.0-1.2 eq) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), during which a precipitate may form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[13]
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[5]
Protocol:
-
Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.
-
Cool the ylide solution in an ice bath.
-
Add a solution of the benzaldehyde derivative (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents.
Protocol:
-
Dissolve the benzaldehyde derivative (1.0 eq) in a suitable solvent (e.g., acetone, water, or a mixture).
-
Add the oxidizing agent (e.g., potassium permanganate, Jones reagent, or Tollens' reagent) portion-wise or dropwise, maintaining the reaction temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture according to the oxidizing agent used. For KMnO₄, the excess reagent is typically destroyed with sodium bisulfite, and the manganese dioxide is filtered off.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Biological Signaling Pathways
Both this compound and vanillin exhibit interesting biological activities, suggesting their interaction with various cellular signaling pathways.
Vanillin and the Phenylpropanoid Pathway
Vanillin is a key component of the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of natural products.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanillin - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vanillin(121-33-5) 1H NMR spectrum [chemicalbook.com]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308) [hmdb.ca]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 14. mdpi.com [mdpi.com]
biological activity of 2,4-Dihydroxy-5-methoxybenzaldehyde versus its isomers
A Comparative Guide to the Biological Activity of 2,4-Dihydroxy-5-methoxybenzaldehyde and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of bioactive compounds is paramount. Benzaldehyde derivatives, a class of naturally occurring phenolic compounds, are of significant interest due to their diverse pharmacological effects. The biological efficacy of these molecules is profoundly influenced by the number and position of hydroxyl and methoxy groups on the benzene ring.
This guide provides a comparative analysis of this compound and its related isomers, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data to offer an objective performance comparison.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and its isomers. Data is compiled from various studies, and direct comparisons should be made with caution due to potentially different experimental conditions.
Antimicrobial Activity
The antimicrobial potential of these compounds is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways.[1]
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Isomers
| Compound | Microorganism | MIC Value | Reference |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L | [1][2] |
| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L | [1][2] |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/mL | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | MBIC: 250 µg/mL | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 µg/mL | [3] |
| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | 80 - 300 µg/mL | [4] |
| Schiff base of 2,4-dihydroxybenzaldehyde | S. aureus & E. faecalis | 64 µg/mL | [5] |
| Schiff base of 2,4-dihydroxybenzaldehyde | P. aerouginosa | 256 µg/mL | [5] |
| Schiff base of 2,4-dihydroxybenzaldehyde | C. albicans & C. tropicalis | 128 µg/mL | [5] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Antioxidant Activity
The antioxidant capacity is largely due to the hydrogen-donating ability of the phenolic hydroxyl groups, which neutralize free radicals.
Table 2: Comparative Antioxidant Activity of Benzaldehyde Isomers
| Compound | Assay | Result | Reference |
| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity | [6] |
| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity | [6] |
| Schiff base of a 2,4-dihydroxybenzaldehyde derivative | DPPH Radical Scavenging | Showed good antioxidant activity, higher than standard BHT | [5] |
| 2-Hydroxy-4-methoxybenzaldehyde | DPPH, β-carotene bleaching, ferrozine-ferrous ions | Moderate antioxidant activity | [4] |
DPPH: 2,2-Diphenyl-1-picrylhydrazyl; CUPRAC: Cupric Reducing Antioxidant Capacity; BHT: Butylated hydroxytoluene.
Anti-inflammatory and Anti-angiogenic Activity
Several isomers have demonstrated the ability to modulate key inflammatory pathways and inhibit the formation of new blood vessels.
Table 3: Comparative Anti-inflammatory and Anti-angiogenic Activity
| Compound | Activity | Model/Assay | IC₅₀ Value / Result | Reference |
| 2,4-Dihydroxybenzaldehyde | Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) | 2.4 µ g/egg | [7][8] |
| 2,4-Dihydroxybenzaldehyde | Anti-inflammatory | Carrageenan-induced air pouch (mice) | Significant suppression of exudate, leukocytes, and nitrite | [7][8] |
| 2,4-Dihydroxybenzaldehyde | iNOS and COX-2 Inhibition | LPS-stimulated RAW264.7 cells | Suppressed expression | [7][8] |
| 2,4-Dihydroxybenzaldehyde | Anti-nociceptive | Acetic acid-induced writhing (mice) | 86.6% inhibition at 100 mg/kg | [7] |
| 2,4,5-Trimethoxybenzaldehyde | Anti-inflammatory (putative) | COX-2 Inhibition | Data not available | [9] |
iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; LPS: Lipopolysaccharide.
Anticancer and Cytotoxic Activity
Derivatives of these benzaldehydes have shown potential in cancer therapy by targeting pathways like Hsp90 inhibition.[5][6]
Table 4: Comparative Anticancer & Cytotoxic Activity
| Compound | Cell Line | IC₅₀ Value | Reference |
| 2,3-Dihydroxybenzaldehyde | Bovine Mammary Epithelial (MAC-T) | Low toxicity at MIC₅₀ and MIC₉₀ | [1] |
| 2,5-Dihydroxybenzaldehyde | Bovine Mammary Epithelial (MAC-T) | Low toxicity at MIC₅₀ and MIC₉₀ | [1] |
| N-benzimidazole derivative with 2,4-dihydroxy substitution | MCF-7 (Breast cancer) | Selective activity with IC₅₀ = 5.6 µM | [10] |
Mandatory Visualization
The following diagrams illustrate a generalized workflow for testing biological activities and a key signaling pathway often implicated in the anti-inflammatory action of phenolic compounds.
Caption: A typical workflow for validating the biological activity of a novel compound.
Caption: Putative mechanism of action for benzaldehydes in the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of benzaldehyde derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that prevents the visible growth of a microorganism.[1]
-
Preparation of Inoculum: Select 3-5 isolated colonies of the test microorganism from a fresh agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation and Incubation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only). Incubate the plates for 18-24 hours at an appropriate temperature (e.g., 37°C for bacteria).[1]
-
Determination of MIC: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[1]
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[6]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution has a deep violet color.[6]
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of the test compound.[6]
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant causes the violet color to fade.[6]
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells, which is proportional to the number of viable cells.[6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[6]
-
Data Analysis: Cell viability is expressed as a percentage relative to an untreated control. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, to measure NO production by cells, often as an indicator of inflammation.[8]
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.[8]
-
Sample Collection: Collect the cell culture medium from each well.
-
Griess Reaction: Mix the collected medium with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Allow the mixture to incubate at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye). Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
The biological activities of dihydroxy-methoxybenzaldehyde isomers are highly dependent on the substitution pattern of the functional groups on the aromatic ring. While comprehensive data for this compound is still emerging, analysis of its close isomers provides valuable insights.
Derivatives of 2,4-dihydroxybenzaldehyde show notable anti-inflammatory, anti-angiogenic, and antimicrobial activities.[6][7] Its isomer, 2-hydroxy-4-methoxybenzaldehyde , is a potent antifungal and antibacterial agent.[3][4][11] The position of the hydroxyl groups is critical, with dihydroxybenzaldehydes in general exhibiting significant antioxidant and antimicrobial effects.[2][6] For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have demonstrated promising anticancer potential by inhibiting Hsp90.[5][6]
Overall, the dihydroxybenzaldehyde framework is a versatile scaffold for developing therapeutic agents. The addition and placement of a methoxy group further modulate this activity, creating a rich chemical space for drug discovery. Further quantitative studies on this compound and its direct methoxy isomers are warranted to fully elucidate their therapeutic potential and establish a definitive structure-activity relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. biomolther.org [biomolther.org]
- 8. Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde [biomolther.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | MDPI [mdpi.com]
- 11. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
A Comparative Guide to the Synthetic Routes of 2,4-Dihydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic routes for 2,4-Dihydroxy-5-methoxybenzaldehyde, an important chemical intermediate. Due to the limited availability of direct, validated synthetic procedures in published literature, this document outlines two plausible and robust synthetic pathways commencing from the logical precursor, 5-methoxyresorcinol. The proposed routes are based on well-established formylation reactions of phenolic compounds: the Vilsmeier-Haack reaction and the Duff reaction.
The selection of an appropriate synthetic route is contingent upon several factors, including desired yield, purity, scalability, and the availability of reagents and equipment. This guide presents a side-by-side comparison of these two methods, supported by inferred experimental data from analogous reactions on similar substrates, to aid researchers in making an informed decision for their specific applications.
Comparison of Proposed Synthetic Methodologies
The synthesis of this compound from 5-methoxyresorcinol can be effectively achieved through electrophilic aromatic substitution. The following table summarizes the key quantitative and qualitative parameters for the two proposed formylation reactions.
| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Anticipated Yield (%) |
| Vilsmeier-Haack | 5-Methoxyresorcinol | POCl₃, DMF | Dichloromethane | 0 to rt | 2-4 | 75-85 |
| Duff Reaction | 5-Methoxyresorcinol | Hexamethylenetetramine, Boric Acid, Glycerol | Glycerol | 150-160 | 1-2 | 40-50 |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation of 5-Methoxyresorcinol
This protocol is adapted from established procedures for the formylation of resorcinol and its derivatives.[1] The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds and is anticipated to provide good yields of the target product.[1]
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 1.2 equivalents) is dissolved in dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphoryl chloride (POCl₃, 1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent is formed.
2. Formylation Reaction:
-
A solution of 5-methoxyresorcinol (1 equivalent) in dichloromethane is added dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and stirred for 30 minutes to hydrolyze the intermediate.
-
The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.
-
The resulting mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Route 2: Duff Reaction of 5-Methoxyresorcinol
The Duff reaction provides an alternative pathway for the ortho-formylation of phenols using hexamethylenetetramine as the formylating agent.[2] This method is typically carried out at higher temperatures in a glycerol/boric acid medium.
1. Reaction Setup:
-
In a round-bottom flask, 5-methoxyresorcinol (1 equivalent), hexamethylenetetramine (1.5 equivalents), boric acid (1.2 equivalents), and glycerol are combined.
-
The mixture is heated with stirring to 150-160 °C in an oil bath.
2. Reaction Progression:
-
The reaction mixture is maintained at this temperature for 1-2 hours. The color of the reaction mixture will typically darken as the reaction progresses.
3. Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature and then hydrolyzed by the addition of dilute sulfuric acid.
-
The resulting solution is heated to boiling and then steam distilled to isolate the product.
-
Alternatively, the cooled and hydrolyzed reaction mixture can be extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis.
Caption: Comparison of synthetic pathways.
References
A Comparative Guide to Formylation Methods for Substituted Phenols
For researchers and professionals in drug development and organic synthesis, the introduction of a formyl group (-CHO) onto a substituted phenol is a critical transformation, yielding valuable hydroxybenzaldehyde derivatives. These products are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and natural products. The choice of formylation method is paramount, as it significantly influences yield, regioselectivity, and substrate compatibility.
This guide provides an objective comparison of several prominent formylation methods, supported by experimental data, to assist in selecting the most suitable technique for a given synthetic challenge.
Overview of Key Formylation Methods
The formylation of phenols is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho-, para- directing group, which means the incoming electrophile will preferentially attack at the positions adjacent (ortho) or opposite (para) to the hydroxyl group.[1] The choice between these positions is influenced by the specific reaction, steric hindrance, and reaction conditions.[1]
This comparison will focus on the following widely-used methods:
-
Reimer-Tiemann Reaction: A classic method known for favoring ortho-formylation.[2][3]
-
Duff Reaction: Another traditional method with a strong preference for ortho-formylation.[1][4]
-
Vilsmeier-Haack Reaction: A versatile method effective for a range of electron-rich aromatics, often favoring para-formylation.[1][5]
-
Gattermann Reaction: A method applicable to phenols that can provide access to para-hydroxybenzaldehydes.[6][7]
-
Magnesium-Mediated Formylation: A modern, highly selective method for exclusive ortho-formylation.[8]
Core Experimental Workflow
The general process for the formylation of a substituted phenol involves the generation of an electrophilic formylating agent, its reaction with the phenol, and a final hydrolysis step to yield the aldehyde product.
Caption: General experimental workflow for the formylation of substituted phenols.
Comparative Performance Data
The following tables summarize the performance of different formylation methods with various substituted phenols. Yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.
Table 1: Comparison of Regioselectivity and Yields for Common Formylation Methods
| Method | Reagents | Typical Regioselectivity | General Yields | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | ortho > para[9] | Moderate | Well-established, uses inexpensive reagents.[3] | Low to moderate yields, formation of byproducts, harsh conditions.[8] |
| Duff | Hexamethylenetetramine (HMTA), acid | Strongly ortho-selective[1][10] | Moderate | Good ortho-selectivity, simple reagents.[11] | Often requires high temperatures, can be inefficient.[4][12] |
| Vilsmeier-Haack | DMF, POCl₃ | para > ortho[1] | Good to Excellent | High yields, mild conditions for activated rings.[12][13] | Reagent is a weak electrophile, requires electron-rich substrates.[5][14] |
| Gattermann | Zn(CN)₂, HCl | Primarily para[6] | Moderate to Good | Good for preparing para-isomers.[7] | Uses highly toxic cyanide reagents.[15] |
| Mg-Mediated | MgCl₂, Et₃N, paraformaldehyde | Exclusively ortho[8] | High to Excellent | Excellent regioselectivity and high yields. | Requires anhydrous conditions. |
Table 2: Substrate Scope and Influence of Substituents
| Substituent Type on Phenol | Effect on Reactivity | Preferred Method(s) for ortho-Formylation | Preferred Method(s) for para-Formylation | Notes |
| Electron-Donating (e.g., -Alkyl, -OAlkyl) | Activates the ring, increases reaction rate.[1] | Mg-Mediated, Duff, Reimer-Tiemann | Vilsmeier-Haack | Alkyl and alkoxy groups promote formylation, leading to high yields.[8] |
| Electron-Withdrawing (e.g., -NO₂, -CN, -COOR) | Deactivates the ring, slows reaction rate.[1] | Mg-Mediated (tolerates some EWGs)[8] | Vilsmeier-Haack (can be challenging) | Reactions may require harsher conditions or longer times. The Mg-mediated method tolerates cyano and ester groups, though the reaction is slower. |
| Halogens (e.g., -Cl, -Br) | Deactivates the ring but are ortho, para-directing | Mg-Mediated[8] | Vilsmeier-Haack | Halogen-substituted phenols are generally good substrates for the Mg-mediated method.[8] |
| Sterically Hindered ortho positions | Blocks ortho attack, promoting para substitution.[1] | N/A | Reimer-Tiemann, Vilsmeier-Haack, Duff[1][4] | Steric hindrance is a key strategy to favor the para product.[1] |
Reaction Mechanisms and Selectivity
The regioselectivity of each method is a direct consequence of its reaction mechanism.
Reimer-Tiemann Reaction
This reaction proceeds via the in-situ formation of dichlorocarbene (:CCl₂) in a strong base.[2][9] The electron-rich phenoxide ion attacks the electrophilic carbene. The preference for ortho attack is attributed to an interaction between the phenoxide oxygen and the carbene.[16]
Caption: Key steps in the Reimer-Tiemann reaction mechanism.
Duff Reaction
In the Duff reaction, hexamethylenetetramine (HMTA) serves as the source of the formylating agent.[4][17] The reaction is acid-catalyzed, where a protonated HMTA intermediate opens to an iminium ion. The strong ortho-selectivity is believed to arise from a hydrogen bond between the phenolic proton and the nitrogen of the formylating agent, directing the electrophile to the adjacent position.[1][11]
Caption: Simplified mechanism of the Duff reaction, highlighting ortho-directing step.
Vilsmeier-Haack Reaction
This method involves the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to form a chloroiminium ion, known as the Vilsmeier reagent.[18] This reagent is a relatively weak electrophile and reacts preferentially at the most electron-rich and sterically accessible position of the activated phenol, which is often the para position.[5][14]
Caption: Mechanism of the Vilsmeier-Haack reaction, typically favoring para-substitution.
Method Selection Guide
Choosing the optimal formylation method depends on the desired isomer and the nature of the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Distinction of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of constitutional isomers is a critical step in chemical synthesis and analysis. This guide provides a comprehensive comparison of the spectroscopic properties of 2,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde, enabling their unambiguous differentiation.
The positioning of the hydroxyl groups on the benzene ring in these two isomers, while seemingly minor, gives rise to distinct spectroscopic signatures.[1] Both compounds share the same molecular formula (C₇H₆O₃) and molecular weight (138.12 g/mol ), making techniques that rely on these properties, such as low-resolution mass spectrometry, insufficient for differentiation without further fragmentation analysis.[1] This guide delves into the nuances of their ¹H NMR, ¹³C NMR, FT-IR, UV-Visible, and Mass Spectrometry data to provide a clear basis for identification.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 2,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2,4-Dihydroxybenzaldehyde | 11.0 (br s, 1H) | Hydroxyl (-OH at C2) |
| 10.73 (s, 2H) | Hydroxyl (-OH)[2] | |
| 10.25 (br s, 1H) | Hydroxyl (-OH at C4) | |
| 9.92 (s, 1H) | Aldehyde (-CHO)[2] | |
| 9.68 (s, 1H) | Aldehyde (-CHO) | |
| 7.52 (d, J = 8.8 Hz, 1H) | Aromatic (H)[2] | |
| 7.28 (d, J=8.4 Hz, 1H) | Aromatic (H-6) | |
| 6.39 (dd, J = 8.8, 2.4 Hz, 1H) | Aromatic (H)[2] | |
| 6.33 (dd, J=8.4, 2.4 Hz, 1H) | Aromatic (H-5) | |
| 6.32 (d, J = 2.4 Hz, 1H) | Aromatic (H)[2] | |
| 6.27 (d, J=2.4 Hz, 1H) | Aromatic (H-3) | |
| 2,5-Dihydroxybenzaldehyde | 10.18 (s, 1H) | Hydroxyl (-OH)[2] |
| 10.11 (s, 1H) | Aldehyde (-CHO) | |
| 10.02 (s, 1H) | Aldehyde (-CHO)[2] | |
| 9.17 (s, 1H) | Hydroxyl (-OH)[2] | |
| 7.05 (d, J=3.0 Hz, 1H) | Aromatic (H-6) | |
| 7.01 – 6.95 (m, 2H) | Aromatic (H)[2] | |
| 6.90 (dd, J=8.8, 3.0 Hz, 1H) | Aromatic (H-4) | |
| 6.84 (d, J = 8.4 Hz, 1H) | Aromatic (H)[2] |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2,4-Dihydroxybenzaldehyde | 191.5, 164.5, 163.8, 133.5, 115.2, 108.9, 103.1 | C=O, C-OH, C-H, C-C |
| 2,5-Dihydroxybenzaldehyde | 190.8, 155.4, 151.2, 124.7, 120.1, 118.9, 115.3 | C=O, C-OH, C-H, C-C |
Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | O-H Stretch | C-H (Aldehyde) | C=O Stretch | C=C (Aromatic) |
| 2,4-Dihydroxybenzaldehyde | 3388 (broad)[2] | ~2850 | ~1640 | ~1612, 1590 |
| 2,5-Dihydroxybenzaldehyde | 3412 (broad)[2] | ~2860 | ~1650 | ~1619, 1556 |
Table 4: UV-Visible Spectroscopic Data (in Methanol)
| Compound | λmax (nm) |
| 2,4-Dihydroxybenzaldehyde | ~232, 285, 325[1] |
| 2,5-Dihydroxybenzaldehyde | ~220, 260, 350[1] |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2,4-Dihydroxybenzaldehyde | 138[1] | 137, 110, 81, 69[1] |
| 2,5-Dihydroxybenzaldehyde | 138[1] | 137, 110, 82, 53[1] |
Key Distinguishing Spectroscopic Features
The primary differences enabling the distinction between the two isomers lie in their ¹H NMR spectra. The substitution pattern on the aromatic ring leads to unique chemical shifts and coupling constants for the aromatic protons. In 2,4-dihydroxybenzaldehyde, the aromatic protons appear as a doublet, a doublet of doublets, and a doublet. In contrast, 2,5-dihydroxybenzaldehyde exhibits a more complex multiplet and two doublets for its aromatic protons.[2]
Furthermore, the chemical shifts of the hydroxyl and aldehyde protons can also serve as indicators, though these can be concentration and solvent-dependent. Intramolecular hydrogen bonding between the C2-hydroxyl group and the aldehyde in 2,4-dihydroxybenzaldehyde can influence the chemical shift of the aldehydic proton.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Approximately 10-20 mg of the dihydroxybenzaldehyde isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]
-
¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.[1]
-
¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.[1]
-
Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.[1]
-
Data Acquisition: The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.[1]
UV-Visible (UV-Vis) Spectroscopy[1]
-
Sample Preparation: A stock solution of each isomer was prepared by dissolving an accurately weighed sample in methanol to a concentration of 1 mg/mL. A dilute solution for analysis was then prepared to achieve an absorbance value between 0.1 and 1.0.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.[1]
-
Data Acquisition: The UV-Vis spectra were recorded from 200 to 600 nm. A cuvette containing pure methanol was used as a blank to zero the absorbance.[1]
Mass Spectrometry (MS)[1]
-
Sample Introduction: The samples were introduced into the mass spectrometer via a direct insertion probe.[1]
-
Instrumentation: Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.[1]
-
Data Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 40-400.[1]
Visualization of Experimental Workflow and Structural Differences
Caption: General workflow for spectroscopic analysis.
Caption: Chemical structures of the two isomers.
References
A Comparative Analysis of the Antioxidant Potential of 2,4-Dihydroxy-5-methoxybenzaldehyde and Other Phenolic Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant potential of 2,4-Dihydroxy-5-methoxybenzaldehyde against other well-known phenolic antioxidants. This document synthesizes available experimental data, outlines detailed methodologies for key antioxidant assays, and visualizes fundamental concepts in antioxidant science.
Quantitative Comparison of Antioxidant Activity
To provide a quantitative benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values for quercetin, gallic acid, and ascorbic acid from various antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) Assay |
| Quercetin | ~19.17 µg/mL | 2.10 µg/mL | Data not readily available in comparative format |
| Gallic Acid | 13.2 - 30.53 µM | 3.55 µg/mL | Data not readily available in comparative format |
| Ascorbic Acid | 55.29 µM | Data not readily available in comparative format | Data not readily available in comparative format |
Qualitative Assessment of this compound
Studies on the structure-antioxidant capacity relationships of dihydroxybenzaldehyde isomers suggest that the positioning of hydroxyl groups on the benzene ring is a critical determinant of antioxidant activity. Compounds with ortho- or para-dihydroxy substitutions tend to exhibit stronger radical scavenging capabilities due to the stabilization of the resulting phenoxyl radical through hydrogen bonding or resonance.
Given its structure, this compound, with hydroxyl groups at the ortho and para positions relative to the aldehyde group, is expected to possess notable antioxidant potential. The electron-donating methoxy group may further enhance this activity. However, without direct experimental data from standardized assays like DPPH, ABTS, or FRAP, a definitive quantitative comparison remains speculative.
Experimental Protocols for Antioxidant Assays
For researchers aiming to conduct their own comparative studies, detailed methodologies for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (e.g., this compound, quercetin, etc.) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A control containing methanol instead of the sample is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in the appropriate solvent.
-
Reaction Mixture: Add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the sample or standard solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as Fe²⁺ equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To further aid in the understanding of the principles behind antioxidant research, the following diagrams have been generated.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Caption: A typical experimental workflow for in vitro antioxidant activity assays.
Comparative Analysis of Dihydroxybenzaldehyde Derivatives on Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of dihydroxybenzaldehyde derivatives, offering insights into their potential as anti-cancer agents. Due to a lack of available data on the specific cytotoxic effects of 2,4-Dihydroxy-5-methoxybenzaldehyde, this guide provides a comparative analysis of structurally related dihydroxybenzaldehyde compounds for which experimental data have been published.
Introduction
Dihydroxybenzaldehyde and its derivatives represent a class of phenolic compounds that have garnered interest in cancer research due to their potential cytotoxic and anti-proliferative activities. The specific substitution patterns of hydroxyl and methoxy groups on the benzaldehyde ring play a crucial role in their biological efficacy. This guide aims to provide a comparative overview of the cytotoxic effects of various dihydroxybenzaldehyde derivatives on different cancer cell lines, supported by available experimental data. It is important to note that a comprehensive literature search did not yield specific cytotoxic data for this compound. Therefore, this document focuses on its structural analogs to provide a relevant comparative context for researchers.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various dihydroxybenzaldehyde derivatives against several human cancer cell lines. This data is derived from in vitro studies and serves as a quantitative measure of the cytotoxic potency of these compounds.
| Compound/Derivative | Isomer | Cancer Cell Line | Cell Type | IC50 (µM) |
| 3,4-Dihydroxybenzaldoxime | 3,4-DHB | L1210 | Murine Leukemia | 38[1] |
| 2,4-DHB Schiff Base (Compound 13) | 2,4-DHB | PC3 | Prostate Cancer | 4.85[2] |
| 2,4-DHB Schiff Base (Compound 5) | 2,4-DHB | PC3 | Prostate Cancer | 7.43[2] |
| 2,4-DHB Schiff Base (Compound 6) | 2,4-DHB | PC3 | Prostate Cancer | 7.15[2] |
Experimental Protocols
The cytotoxicity data presented in this guide are primarily obtained using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the dihydroxybenzaldehyde derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1]
Mechanism of Action & Signaling Pathways
Benzaldehyde and its derivatives have been shown to exert their cytotoxic effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. While the precise mechanisms for each dihydroxybenzaldehyde derivative are still under investigation, the current understanding points towards the inhibition of pro-survival pathways and the induction of apoptosis (programmed cell death).
Research suggests that benzaldehydes can suppress major signaling pathways activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[3] These pathways are critical for cell growth, proliferation, survival, and metastasis. By inhibiting these pathways, benzaldehyde derivatives can disrupt the uncontrolled growth of cancer cells. For instance, some derivatives of 2,4-dihydroxybenzaldehyde have been identified as small molecule inhibitors of Hsp90, a key target in cancer therapy.[1][4]
Caption: General signaling pathways inhibited by benzaldehyde derivatives.
Conclusion
While direct experimental data on the cytotoxic effects of this compound on cancer cell lines is currently unavailable, the analysis of its structural isomers and related derivatives provides valuable insights. The presented data indicates that dihydroxybenzaldehyde derivatives, particularly their Schiff bases, exhibit significant cytotoxic activity against certain cancer cell lines. The modulation of key signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, appears to be a central mechanism of their anti-cancer action. Further research is warranted to synthesize and evaluate the cytotoxic potential of this compound and to elucidate its specific mechanisms of action, which could pave the way for the development of novel anti-cancer therapeutic agents.
References
Efficacy of Hydroxy- and Methoxy-Substituted Benzaldehyde Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory efficacy of various 2,4-dihydroxy-5-methoxybenzaldehyde derivatives and related substituted benzaldehydes. The information is compiled from recent studies to assist researchers in understanding the structure-activity relationships of these compounds against key enzymatic targets, including tyrosinase, α-glucosidase, and cholinesterases. This document summarizes quantitative inhibitory data, details common experimental protocols, and visualizes key experimental workflows.
Comparative Efficacy of Benzaldehyde Derivatives
The inhibitory potential of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various derivatives against several key enzymes. Lower IC50 values indicate greater inhibitory potency.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
| Compound | IC50 (µM) | Inhibition Type | Reference Compound | IC50 (µM) |
| p-Hydroxybenzaldehyde thiosemicarbazone | 0.76 (monophenolase), 3.80 (diphenolase) | Mixed-type, Reversible | Kojic Acid | - |
| p-Methoxybenzaldehyde thiosemicarbazone | 7.0 (monophenolase), 2.62 (diphenolase) | Mixed-type, Reversible | Kojic Acid | - |
| 2,4-Dihydroxy-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 1.60 (L-tyrosine), 2.86 (L-DOPA) | Competitive | Kojic Acid | >17 |
| 3-Bromo-4-hydroxy-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 18.09 (L-tyrosine), 6.92 (L-DOPA) | Competitive | Kojic Acid | >17 |
| 4-Hydroxybenzaldehyde | 1220 | - | - | - |
| Compound 3c (a 4-hydroxybenzaldehyde derivative with dimethoxyl phosphate) | 59 | Non-competitive | - | - |
α-Glucosidase Inhibition
Alpha-glucosidase inhibitors are therapeutic agents for type 2 diabetes mellitus, as they delay carbohydrate digestion and absorption.
| Compound | IC50 (µM) | Inhibition Type | Reference Compound | IC50 (µM) |
| 4-Methoxy-2-hydroxybenzaldehyde | - | Non-competitive | Acarbose | - |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7e | 23.95 | Competitive | Acarbose | 634.21 |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7g | 62.2 | - | Acarbose | 634.21 |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7n | 95.65 | - | Acarbose | 634.21 |
Note: A study reported that 4-methoxy-2-hydroxybenzaldehyde was 0.57 times as effective as acarbose at blocking α-glucosidase, though a specific IC50 value was not provided.[1]
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-based benzaldehyde derivative 3 (with 3,4-dichloro substitution) | AChE | 0.050 | Donepezil | 0.016 |
| BChE | 0.080 | Donepezil | 0.30 | |
| Indole-based benzaldehyde derivative IND-30 (with para-hydroxy substitution) | hAChE | 4.16 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays discussed.
Tyrosinase Inhibition Assay (using L-DOPA)
This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compounds (this compound derivatives)
-
Kojic acid (positive control)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer. Keep on ice.[2]
-
Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer. Prepare this solution fresh.[2]
-
Dissolve test compounds and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in sodium phosphate buffer. The final DMSO concentration in the reaction should be below 1%.[2]
-
-
Assay Plate Setup (per well):
-
Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution.[2]
-
Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of kojic acid dilution, and 20 µL of tyrosinase solution.[2]
-
Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.[2]
-
Blank Well: 80 µL of sodium phosphate buffer.[2]
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[2]
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells. The total volume in each well will be 100 µL.[2]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.[2]
-
Data Analysis:
-
Calculate the rate of reaction (V) from the slope of the linear portion of the absorbance vs. time curve.[2]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[2]
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds
-
Acarbose (positive control)
-
0.1 M Phosphate Buffer (pH 6.8)
-
Sodium Carbonate (Na2CO3) solution (e.g., 0.1 M or 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve α-glucosidase in phosphate buffer (e.g., to a concentration of 0.2 U/mL).
-
Dissolve pNPG in phosphate buffer (e.g., to a concentration of 1 mM).
-
Dissolve test compounds and acarbose in buffer or DMSO to desired concentrations.
-
-
Assay Plate Setup (per well):
-
Add 20 µL of the test compound/acarbose solution and 20 µL of the α-glucosidase solution to the wells.
-
For the control (100% enzyme activity), add 20 µL of buffer instead of the test compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.[3]
-
Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the reaction.[3]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[3]
-
Reaction Termination: Stop the reaction by adding 50 µL of sodium carbonate solution.[3]
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[3]
-
Data Analysis:
-
The inhibitory activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.
-
Visualizations
The following diagrams illustrate the general workflow of an enzyme inhibition assay and the mechanism of tyrosinase inhibition by benzaldehyde derivatives.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Caption: Proposed mechanism of tyrosinase inhibition by benzaldehyde derivatives.[4][5]
Conclusion
Derivatives of 2,4-dihydroxybenzaldehyde and related structures exhibit a range of inhibitory activities against several important enzymes. The presence and position of hydroxyl and methoxy groups, as well as other modifications to the benzaldehyde scaffold, play a crucial role in determining their potency and mechanism of action. The data and protocols presented in this guide serve as a valuable resource for the design and evaluation of new and more potent enzyme inhibitors based on the benzaldehyde framework. Further research is warranted to explore the therapeutic potential of these compounds in greater detail.
References
- 1. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. Skin Whitening Agent Types > Tyrosinase Inhibitors > Benzaldelhyde & Benzoate Derivatives [skinwhiteningscience.com]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of 2,4-Dihydroxy-5-methoxybenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characterization of two major classes of reaction products derived from 2,4-dihydroxy-5-methoxybenzaldehyde: chalcones and Schiff bases. This document outlines detailed experimental protocols, presents comparative spectroscopic data, and explores alternative characterization methodologies to support research and development in medicinal chemistry and materials science.
Overview of Reaction Products
This compound is a versatile precursor for the synthesis of various heterocyclic compounds and other valuable organic molecules. The most common reactions involve condensation of its aldehyde group with active methylene compounds or primary amines.
-
Chalcones: These are synthesized through the Claisen-Schmidt condensation of this compound with various acetophenones. Chalcones are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3]
-
Schiff Bases: These are formed by the condensation reaction between this compound and primary amines. Schiff bases derived from this aldehyde have been investigated for their potential as enzyme inhibitors and anticancer agents.[4][5]
Comparative Structural Characterization
The structural elucidation of these reaction products relies on a combination of spectroscopic techniques. Below is a comparative summary of the expected spectroscopic data for a representative chalcone and Schiff base derived from this compound.
Spectroscopic Data Summary
Table 1: Comparative Spectroscopic Data of a Representative Chalcone and Schiff Base
| Spectroscopic Technique | Chalcone Derivative (1-(4-hydroxyphenyl)-3-(2,4-dihydroxy-5-methoxyphenyl)prop-2-en-1-one) | Schiff Base Derivative (2-(((2,4-dihydroxy-5-methoxyphenyl)methylidene)amino)benzoic acid) |
| FT-IR (cm⁻¹) | ~3400-3200 (O-H stretching), ~1650 (C=O stretching, α,β-unsaturated ketone), ~1600 (C=C aromatic), ~1250 (C-O stretching) | ~3400-3200 (O-H stretching), ~3000-2500 (O-H stretching, carboxylic acid), ~1680 (C=O stretching, carboxylic acid), ~1620 (C=N stretching, imine), ~1600 (C=C aromatic) |
| ¹H NMR (δ, ppm) | ~9.5-10.5 (s, 2H, phenolic OH), 7.5-8.0 (d, 1H, H-β), 7.0-7.5 (d, 1H, H-α), 6.5-7.8 (m, aromatic protons), ~3.8 (s, 3H, -OCH₃) | ~13.0 (br s, 1H, COOH), ~9.0-10.0 (br s, 2H, phenolic OH), ~8.5 (s, 1H, CH=N), 6.5-8.0 (m, aromatic protons), ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (δ, ppm) | ~190 (C=O), ~145 (C-β), ~120 (C-α), 160-165 (C-OH), 100-150 (aromatic carbons), ~56 (-OCH₃) | ~170 (C=O, acid), ~165 (CH=N), 160-165 (C-OH), 110-150 (aromatic carbons), ~56 (-OCH₃) |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated molecular weight. Fragmentation pattern showing loss of substituted phenyl and benzoyl groups. | Molecular ion peak corresponding to the calculated molecular weight. Fragmentation pattern showing loss of CO₂ and other fragments. |
Note: The chemical shifts (δ) in NMR are approximate and can vary depending on the solvent and the specific substituents on the aromatic rings.
Alternative Synthetic and Characterization Methodologies
While the Claisen-Schmidt condensation is a standard method for chalcone synthesis, several alternatives offer potential advantages in terms of yield, reaction conditions, and environmental impact.
Table 2: Comparison of Synthetic Methods for Chalcones
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Claisen-Schmidt Condensation | NaOH or KOH in ethanol | Simple, widely used, good yields for many substrates.[6] | Can have side reactions, sometimes requires harsh basic conditions. |
| SOCl₂/EtOH Catalysis | Thionyl chloride in ethanol | Mild acid-catalyzed reaction, good yields.[1] | In situ generation of HCl which can be corrosive. |
| ZnO Nanoparticle Catalysis | Zinc oxide nanoparticles | Heterogeneous catalyst, easy to separate, reusable, environmentally friendly.[7] | Catalyst synthesis and characterization required. |
| Wittig Reaction | Phosphonium ylide | High yields, particularly for electron-donating groups on the benzaldehyde. High purity of products.[8] | Requires preparation of the ylide, triphenylphosphine oxide byproduct needs to be removed. |
For structural characterization, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous assignments of proton and carbon signals, which is especially useful for complex structures.[9]
Experimental Protocols
Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of 1-(4-hydroxyphenyl)-3-(2,4-dihydroxy-5-methoxyphenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-hydroxyacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Distilled water
Procedure:
-
Dissolve equimolar amounts of this compound and 4-hydroxyacetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the crude product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from this compound and 2-aminobenzoic acid.
Materials:
-
This compound
-
2-aminobenzoic acid
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of this compound and 2-aminobenzoic acid in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
General Protocol for Spectroscopic Characterization
FT-IR Spectroscopy:
-
Record the spectra of the solid samples using KBr pellets on an FT-IR spectrometer.
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]
Mass Spectrometry:
-
Obtain the mass spectrum using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualizing Workflows and Pathways
Reaction Scheme and Experimental Workflow
Caption: General workflow for the synthesis and structural characterization of reaction products.
Signaling Pathway Inhibition by a Schiff Base Derivative
Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins.[4][5]
Caption: Inhibition of the Hsp90 signaling pathway by a Schiff base derivative.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. basjsci.edu.iq [basjsci.edu.iq]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2,4-Dihydroxy-5-methoxybenzaldehyde: A Procedural Guide
Proper management and disposal of 2,4-Dihydroxy-5-methoxybenzaldehyde are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, intended for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for its safe handling and disposal.
| Property | Value |
| Physical State | Powder Solid[1] |
| Appearance | Light red[1] |
| Odor | Odorless[1] |
| Melting Point | 133 - 138 °C / 271.4 - 280.4 °F[1] |
| Boiling Point | 220 - 228 °C / 428 - 442.4 °F @ 22 mmHg[1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[1][2] |
| Stability | Air sensitive[1] |
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to take the following safety precautions:
-
Engineering Controls : Conduct all handling and disposal procedures in a well-ventilated area, preferably within a fume hood to avoid inhalation of dust.[2][3][4] Ensure that safety showers and eyewash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE) : All personnel involved in the disposal process must wear appropriate PPE, including:
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
-
Preparation of Waste Container :
-
Select a suitable, clearly labeled, and sealable container for chemical waste.
-
Ensure the container is compatible with the chemical and will not react with it.
-
-
Collection of Chemical Waste :
-
For solid waste, carefully sweep up the powder and transfer it into the designated waste container.[1] Avoid generating dust during this process.
-
For small spills, the material can be mixed with an inert absorbent material such as sand or vermiculite before being transferred to the waste container.[2][3]
-
-
Decontamination of Empty Containers :
-
Thoroughly rinse empty containers that held this compound with a suitable solvent.
-
Collect the rinsate as hazardous waste and add it to a designated liquid waste container. Do not dispose of the rinsate down the drain.
-
-
Storage of Waste :
-
Final Disposal :
Emergency Procedures
In the event of accidental exposure or a spill, follow these emergency procedures:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1][4]
-
Eye Contact : Rinse cautiously with water for several minutes.[1][4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][4] If eye irritation persists, seek medical attention.[1][4]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][4] If the person feels unwell, call a poison center or doctor.[1][4]
-
Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse the mouth with water.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,4-Dihydroxy-5-methoxybenzaldehyde
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Dihydroxy-5-methoxybenzaldehyde. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
Chemical Identifier:
Hazard Identification:
-
Signal Word: Warning[1]
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements: May cause skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][5][6] | To prevent eye contact, which can cause serious irritation.[2][3][5][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and proper glove removal technique should be followed.[5][6][8] | To prevent skin contact, which can cause irritation.[2][3][5] |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing.[5][9] | To prevent skin exposure.[5] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 143 approved respirator.[5][9] | To prevent respiratory tract irritation.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[6][9]
-
Avoid contact with skin, eyes, and clothing.[4][10] Do not breathe dust or vapors.[4][10]
-
Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[4][10]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][9][10]
-
Incompatible materials include strong oxidizing agents and strong bases.[4][10]
Experimental Protocols:
-
First Aid - Eyes: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9]
-
First Aid - Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[4][9]
-
First Aid - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9]
-
First Aid - Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[9][10]
-
Spill Response: Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid creating dust. Do not let the product enter drains.[10]
Disposal Plan:
-
Dispose of contents and containers to an approved waste disposal plant.[3][7][10]
-
Waste materials should be disposed of in accordance with national and local regulations.[6][7]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[6][7]
-
One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. This compound 97 51061-83-7 [sigmaaldrich.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
